DJK-5
Description
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Properties
Molecular Formula |
C70H123N27O13 |
|---|---|
Molecular Weight |
1550.9 g/mol |
IUPAC Name |
(2R)-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C70H123N27O13/c1-12-37(9)53(96-56(100)39(11)87-57(101)44(23-17-29-83-68(76)77)89-61(105)48(32-40-33-86-42-21-15-14-20-41(40)42)93-58(102)47(26-27-49(71)98)90-62(106)50(72)34(3)4)66(110)92-46(25-19-31-85-70(80)81)60(104)94-51(35(5)6)63(107)91-45(24-18-30-84-69(78)79)59(103)95-52(36(7)8)64(108)97-54(38(10)13-2)65(109)88-43(55(73)99)22-16-28-82-67(74)75/h14-15,20-21,33-39,43-48,50-54,86H,12-13,16-19,22-32,72H2,1-11H3,(H2,71,98)(H2,73,99)(H,87,101)(H,88,109)(H,89,105)(H,90,106)(H,91,107)(H,92,110)(H,93,102)(H,94,104)(H,95,103)(H,96,100)(H,97,108)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t37-,38-,39-,43-,44-,45-,46-,47-,48-,50-,51-,52-,53-,54-/m1/s1 |
InChI Key |
CBVQZQNUQMZQFC-MINUYDICSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of the Anti-Biofilm Peptide DJK-5: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of antibiotic-resistant bacteria and the challenge of biofilm-mediated infections necessitate novel therapeutic strategies. DJK-5, a synthetic, 12-amino acid D-enantiomeric peptide, has emerged as a potent anti-biofilm agent with broad-spectrum activity. Its D-conformation confers resistance to proteolytic degradation, enhancing its stability and in vivo efficacy.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The primary mechanism involves the disruption of the highly conserved bacterial stringent stress response by targeting the alarmone (p)ppGpp.[3][4][5]
Core Mechanism: Targeting the Stringent Stress Response
The principal mechanism of action of this compound is its ability to modulate the bacterial stringent stress response (SSR).[6] This is a highly conserved signaling pathway in bacteria that allows them to adapt to and survive various environmental stresses, including nutrient deprivation and antibiotic exposure. The SSR is governed by the intracellular accumulation of the alarmone nucleotides guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp.[7][8]
Upon encountering stress, enzymes like RelA and SpoT synthesize (p)ppGpp. The accumulation of (p)ppGpp acts as a global regulator, altering the expression of numerous genes to slow growth and promote survival strategies, critically including the formation and maintenance of biofilms.[6][9]
This compound exerts its anti-biofilm effect by penetrating the bacterial cell and directly targeting (p)ppGpp.[5][9] It binds to these alarmones and promotes their degradation, effectively short-circuiting the stringent response.[4][5] By preventing the intracellular accumulation of (p)ppGpp, this compound inhibits the downstream signaling cascade required for biofilm development and virulence.[3][7]
Caption: this compound targets and promotes the degradation of (p)ppGpp.
In Vitro Efficacy
This compound demonstrates potent anti-biofilm activity at concentrations well below its modest minimum inhibitory concentration (MIC) for planktonic cells.[7] This highlights its primary role as a biofilm disruptor rather than a classical bactericidal agent.
Broad-Spectrum Anti-Biofilm and Antimicrobial Activity
This compound effectively inhibits biofilm formation across a wide range of clinically relevant Gram-negative pathogens.[7] Its efficacy against multidrug-resistant strains makes it a promising therapeutic candidate.[7]
| Organism | MIC (µg/mL) | MBIC₅₀ (µg/mL) | Citation |
| Pseudomonas aeruginosa PA14 | 16 | 0.8 | [7] |
| Acinetobacter baumannii | 16 | 4 | [7] |
| Salmonella enterica | 16 | 2 | [7] |
| Klebsiella pneumoniae | 32 | 4 | [7] |
| Escherichia coli O157 | 32 | 4 | [7] |
| Burkholderia cenocepacia | >256 | 0.4 | [7] |
| MIC: Minimum Inhibitory Concentration for planktonic growth. MBIC₅₀: Concentration for 50% biofilm inhibition. |
Synergy with Conventional Antibiotics
A key feature of this compound is its strong synergistic activity with conventional antibiotics.[6][7] When used in combination, this compound renders biofilm-encased bacteria more susceptible to antibiotics, reducing the effective concentration required for eradication by up to 64-fold.[7] This effect has been observed against various pathogens and with multiple classes of antibiotics.[7]
| Organism | Antibiotic | Synergy Outcome | Citation |
| A. baumannii | Tobramycin | Eradication of mature biofilms | [7] |
| S. enterica | Ceftazidime | Eradication of mature biofilms | [7] |
| K. pneumoniae | Ciprofloxacin | Eradication of mature biofilms | [7] |
| P. aeruginosa | Colistin | Synergistic activity in co-biofilms | [6][10] |
| S. aureus | Colistin (in co-biofilm) | Increased S. aureus sensitivity | [6][10] |
| P. aeruginosa | Daptomycin (in co-biofilm) | Increased P. aeruginosa sensitivity | [10] |
In Vivo Efficacy
The therapeutic potential of this compound has been validated in several preclinical models, demonstrating its stability and activity in a complex host environment.
Invertebrate Infection Models
In studies using the nematode Caenorhabditis elegans and the insect Galleria mellonella, this compound provided protection against lethal infections by P. aeruginosa, showcasing its in vivo bioactivity.[7]
Murine Cutaneous Abscess Model
In a murine model of subcutaneous abscesses, which mimics a high-density biofilm-like infection, this compound demonstrated significant therapeutic effects.[3][8] Treatment reduced abscess size and, most notably, drastically lowered the bacterial burden recovered from the infection site.[3][8]
| Bacterial Strain | Treatment | Outcome | Citation |
| P. aeruginosa PAO1 | Single dose this compound | >10⁶-fold reduction in bacterial CFU | [8] |
| P. aeruginosa LESB58 | Single dose this compound | ~10-fold reduction in bacterial CFU | [8] |
| S. aureus USA300 (MRSA) | This compound | Reduction in abscess size and bacterial recovery | [3] |
Key Experimental Protocols
Biofilm Inhibition and Eradication Assay (Flow Cell Method)
This protocol is used to visualize and quantify the effect of this compound on biofilm formation and eradication under dynamic flow conditions.
Methodology:
-
System Assembly: A flow cell system is assembled with silicone tubing connected to a media reservoir and a peristaltic pump. The system is sterilized.
-
Inoculation: The flow cell channels are inoculated with an overnight culture of the test bacterium (e.g., P. aeruginosa PA14) and left under no-flow conditions for 1-2 hours to allow initial attachment.
-
Flow Initiation: A continuous flow of growth medium is initiated through the system.
-
Treatment Application:
-
Incubation: The experiment is run for a total of 3 days.[7]
-
Staining and Visualization: After 3 days, the biofilm is stained using fluorescent dyes such as SYTO 9 (stains all bacteria, green) and propidium iodide (stains dead bacteria, red).
-
Microscopy: Biofilm architecture, biovolume, and cell viability are analyzed using Confocal Laser Scanning Microscopy (CLSM).
Caption: Workflow for biofilm inhibition and eradication assays.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol determines the lowest concentration of a peptide required to inhibit biofilm formation by 50% (MBIC₅₀).
Methodology:
-
Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound in a suitable growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria. Control wells with no peptide are included.
-
Incubation: The plate is incubated statically for 24-48 hours to allow biofilm formation.
-
Planktonic Growth Removal: The supernatant containing planktonic cells is carefully removed from each well. The wells are washed gently to remove non-adherent cells.
-
Biofilm Staining: The remaining biofilm is stained with a solution of crystal violet (0.1%) for 15-20 minutes.
-
Solubilization: After washing away excess stain, the crystal violet retained by the biofilm is solubilized with an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
Quantification: The absorbance of the solubilized stain is measured using a plate reader (e.g., at 595 nm). The MBIC₅₀ is calculated as the peptide concentration that results in a 50% reduction in absorbance compared to the untreated control.[7]
Murine Cutaneous Abscess Model
This in vivo model assesses the efficacy of this compound in a complex, biofilm-like infection environment.
Methodology:
-
Animal Model: Mice (e.g., CD-1 or BALB/c) are used for the study.
-
Infection: A defined number of colony-forming units (CFU) of the test pathogen (e.g., P. aeruginosa or S. aureus) is injected subcutaneously into the flank of each mouse.[3]
-
Treatment: After a set period to allow for abscess formation, this compound is administered, typically via intra-abscess or intraperitoneal injection.[3]
-
Monitoring: The animals' welfare and the size of the dermonecrotic lesions are monitored daily.
-
Endpoint Analysis: At a defined time point (e.g., 3 days post-infection), the animals are euthanized. The abscess tissue is excised, homogenized, and serially diluted for CFU plating to determine the bacterial load.[8]
Potential Secondary Mechanisms
While targeting (p)ppGpp is the primary mechanism, some evidence suggests this compound may have additional modes of action. It has been speculated that this compound could possess immunomodulatory functions or other cellular targets, as it retains some activity against (p)ppGpp-deficient mutants.[3] Furthermore, some studies suggest that cationic peptides can lead to an increase in membrane permeability, which may contribute to its synergistic effects with other antibiotics.[3][10]
Conclusion
The this compound peptide represents a significant advancement in the fight against biofilm-related infections. Its core mechanism of action—the targeted degradation of the stringent response alarmone (p)ppGpp—disrupts a fundamental survival pathway in a broad spectrum of bacteria. This activity, combined with its proteolytic resistance and potent synergy with existing antibiotics, establishes this compound as a leading candidate for further clinical development. The detailed protocols and quantitative data presented herein provide a comprehensive foundation for researchers and drug developers working to translate this promising anti-biofilm agent from the bench to the clinic.
References
- 1. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]
- 4. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthetic Peptides to Target Stringent Response-Controlled Virulence in a Pseudomonas aeruginosa Murine Cutaneous Infection Model [frontiersin.org]
- 9. cmdr.ubc.ca [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the DJK-5 Peptide: Sequence, Structure, and Anti-Biofilm Properties
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate novel therapeutic strategies. The DJK-5 peptide, a D-enantiomeric peptide, has shown significant promise as a potent anti-biofilm agent with a broad spectrum of activity against various pathogens. This technical guide provides an in-depth overview of the this compound peptide, including its amino acid sequence, mechanism of action, and a summary of its efficacy, supported by experimental data and protocols.
Core Properties of this compound Peptide
This compound is a 12-amino acid, protease-resistant peptide composed of D-enantiomeric amino acids.[1][2][3] This structural feature confers resistance to degradation by proteases commonly found during infections, enhancing its stability and in vivo efficacy.[2]
Amino Acid Sequence and Physicochemical Properties
The primary structure and key properties of the this compound peptide are detailed in the table below.
| Property | Value | Reference |
| Full Sequence | H-DVal-DGln-DTrp-DArg-DAla-DIle-DArg-DVal-DArg-DVal-DIle-DArg-NH2 | [1] |
| One-Letter Sequence | vqwrairvrvir-NH2 (all d-amino acids) | [1][3] |
| Molecular Formula | C70H123N27O13 | [1] |
| Molecular Weight | 1550.93 g/mol | [1] |
| Peptide Length | 12 amino acids | [3] |
| Research Area | Antimicrobial, Anti-biofilm | [1] |
Mechanism of Action: Targeting the Stringent Response
The primary mechanism of action for this compound is the targeting and degradation of the intracellular signaling molecule guanosine tetraphosphate ((p)ppGpp).[2][4][5][6][7] (p)ppGpp is a key alarmone in the bacterial stringent response, a stress response pathway crucial for biofilm formation, maintenance, and virulence.[5][8] By promoting the degradation of (p)ppGpp, this compound effectively inhibits biofilm development and can eradicate established biofilms.[2][4][9] While this is the primary target, it has been suggested that this compound may also have other mechanisms of action, as it has shown efficacy against mutants deficient in (p)ppGpp.[8]
In Vitro Efficacy of this compound
This compound has demonstrated potent anti-biofilm activity against a wide range of Gram-negative and some Gram-positive bacteria, often at concentrations well below its minimum inhibitory concentration (MIC) for planktonic cells.
Minimum Biofilm Inhibitory Concentration (MBIC50)
The MBIC50 is the concentration of a peptide required to inhibit biofilm formation by 50%. This compound has shown low MBIC50 values against several clinically relevant pathogens.
| Bacterial Species | Strain | MBIC50 (µg/mL) | Reference |
| Pseudomonas aeruginosa | PA14 | 1.0 | [4] |
| Burkholderia cenocepacia | Clinical Isolate | 0.4 | [4] |
| Enterohemorrhagic Escherichia coli | 0157 | 8.0 | [4] |
Biofilm Inhibition and Eradication
Studies have consistently shown this compound's ability to both prevent the formation of new biofilms and eradicate pre-existing, mature biofilms.
| Bacterial Species/Biofilm Type | Concentration (µg/mL) | Effect | Reference |
| P. aeruginosa PA14 | 2.5 | Prevention of biofilm formation | [4] |
| P. aeruginosa PA14 | 2.5 | Eradication of 2-day old biofilms | [4] |
| Oral Multispecies Biofilm | 10 | >85% of bacteria killed in 3 minutes | [9] |
| Oral Multispecies Biofilm | 10 | >90% reduction in biovolume after 72 hours | [2] |
Synergy with Conventional Antibiotics
A significant advantage of this compound is its ability to act synergistically with conventional antibiotics, enhancing their efficacy and potentially reducing the concentrations needed for treatment. This synergy can lower the required antibiotic concentration by up to 64-fold for complete biofilm inhibition.[4]
| Pathogen | Antibiotic | Synergy Observed | Reference |
| P. aeruginosa LESB58 | Ciprofloxacin | Yes | [5] |
| S. aureus USA300 LAC | Vancomycin | Yes | [5] |
| P. aeruginosa | Colistin | Yes (in co-biofilms with S. aureus) | [5] |
| P. aeruginosa | Tobramycin | Yes | [6] |
In Vivo Efficacy of this compound
The therapeutic potential of this compound has been validated in several preclinical in vivo models, demonstrating its ability to protect against lethal infections.
| Infection Model | Pathogen | Treatment | Outcome | Reference |
| Caenorhabditis elegans | P. aeruginosa | This compound | Nearly complete protection from lethal infection | [4] |
| Galleria mellonella | P. aeruginosa | This compound | Protection from lethal infection | [4] |
| Murine Cutaneous Abscess | P. aeruginosa PAO1 | This compound | >10^6-fold reduction in bacterial load | [10] |
| Murine Cutaneous Abscess | P. aeruginosa LESB58 | This compound | ~10-fold reduction in bacterial load | [10] |
| Murine Cutaneous Abscess | S. aureus USA300 | This compound | Reduction in abscess size and bacterial recovery | [8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Biofilm Inhibition and Eradication Assay (Flow Cell Method)
This method is used to visualize and quantify the effect of peptides on biofilm formation and eradication under dynamic flow conditions.
-
Setup : A flow cell system is assembled and sterilized. The channels are inoculated with a diluted overnight culture of the target bacteria (e.g., P. aeruginosa PA14).
-
Attachment : Bacteria are allowed to attach to the glass surface for a set period under no-flow conditions.
-
Flow Initiation : A continuous flow of appropriate growth medium is initiated.
-
Inhibition Protocol : For inhibition studies, the peptide (e.g., 2.5 µg/mL this compound) is added to the flow-through medium from the beginning of the experiment.[4]
-
Eradication Protocol : For eradication studies, the biofilm is allowed to form for a specified period (e.g., 2 days) before the peptide-containing medium is introduced.[4]
-
Monitoring : Biofilm development is monitored over several days (e.g., 3 days) using microscopy, typically confocal laser scanning microscopy (CLSM), after staining with fluorescent dyes like SYTO 9 (live cells) and propidium iodide (dead cells).
-
Analysis : Biofilm structure, biovolume, and the ratio of live to dead cells are quantified using image analysis software.
Murine Cutaneous Abscess Model
This in vivo model is used to assess the efficacy of anti-biofilm agents in a setting that mimics certain features of a localized, high-density bacterial infection.
-
Animal Preparation : Mice (e.g., CD-1 or C57BL/6) are anesthetized. An area on the back is shaved and disinfected.
-
Infection : A suspension of bacteria (e.g., P. aeruginosa or S. aureus) is injected subcutaneously into the flank of the mice.
-
Treatment : At a specified time post-infection, the treatment is administered. This can be a single or multiple doses of this compound, a control peptide, or a saline vehicle, typically injected directly into the abscess or systemically.
-
Monitoring : The size of the resulting abscess or dermonecrotic lesion is measured daily. Animal welfare is monitored throughout the experiment.
-
Endpoint Analysis : After a set period (e.g., 3 days), the animals are euthanized. The abscesses are excised, homogenized, and serially diluted for colony-forming unit (CFU) counting to determine the bacterial load.[10]
Conclusion
The this compound peptide stands out as a robust anti-biofilm candidate due to its protease resistance, broad-spectrum activity, and potent efficacy both in vitro and in vivo. Its unique mechanism of targeting the highly conserved stringent response pathway makes it a promising therapeutic agent, particularly in an era of growing antibiotic resistance. Furthermore, its synergistic activity with existing antibiotics opens up possibilities for combination therapies to tackle persistent and difficult-to-treat biofilm-associated infections. Further research and development are warranted to translate the potential of this compound into clinical applications.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
- 8. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthetic Peptides to Target Stringent Response-Controlled Virulence in a Pseudomonas aeruginosa Murine Cutaneous Infection Model [frontiersin.org]
The Anti-Biofilm Peptide DJK-5: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate novel therapeutic strategies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of the synthetic anti-biofilm peptide DJK-5. A D-enantiomeric peptide, this compound exhibits potent, broad-spectrum activity against biofilms formed by a variety of clinically relevant Gram-negative and Gram-positive pathogens, including multidrug-resistant strains. Its unique mechanism of action, targeting the universal bacterial stringent stress response, makes it a promising candidate for further development, both as a standalone agent and in combination with conventional antibiotics. This document consolidates key quantitative data, details experimental methodologies, and visualizes critical pathways to serve as a comprehensive resource for the scientific community.
Introduction: The Challenge of Bacterial Biofilms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, adhering to both biological and abiotic surfaces. This mode of growth confers a remarkable degree of protection from host immune responses and antimicrobial treatments, contributing to persistent and chronic infections. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-swimming) counterparts. The development of agents that can specifically target and eradicate biofilms is a critical unmet need in modern medicine.
Discovery and Design of this compound
This compound is a 12-amino-acid, D-enantiomeric peptide developed through rational design based on the features of naturally occurring antimicrobial peptides (AMPs).[1] The use of D-amino acids confers significant resistance to degradation by proteases, which are often abundant at infection sites, thereby enhancing the peptide's stability and bioavailability in vivo.[2][3] this compound was identified as a lead candidate from a series of novel D-enantiomeric peptides due to its superior potency in inhibiting and eradicating bacterial biofilms.[1]
Mechanism of Action: Targeting the Stringent Response
Unlike many traditional antibiotics that target essential cellular processes like cell wall synthesis or protein production, this compound employs a novel mechanism by targeting the bacterial stringent stress response.[1][4][5] This highly conserved signaling pathway is mediated by the alarmone molecules guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp.[3][6][7]
Under conditions of stress, such as nutrient limitation, bacteria accumulate (p)ppGpp, which acts as a global regulator, downregulating genes involved in growth and proliferation while upregulating genes associated with stress survival and biofilm formation.[8] this compound has been shown to penetrate the bacterial cell membrane and interact with (p)ppGpp, promoting its degradation and preventing its accumulation.[5][6][9] By disrupting this central regulatory hub, this compound effectively inhibits biofilm formation and sensitizes biofilm-resident bacteria to other stressors.[5][10]
Caption: Signaling pathway of this compound's anti-biofilm activity.
In Vitro Activity of this compound
This compound has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens. Its efficacy is typically evaluated using metrics such as the Minimum Inhibitory Concentration (MIC) for planktonic bacteria and the Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC) for biofilms.
Planktonic vs. Biofilm Activity
A key characteristic of this compound is its significantly greater potency against biofilms compared to its activity against planktonic cells.[1] This selectivity is highly desirable, as it minimizes the selective pressure for resistance development in planktonic populations while effectively targeting the more resilient biofilm communities.
Table 1: Antimicrobial (MIC) and Anti-Biofilm (MBIC₅₀) Activities of this compound
| Bacterial Strain | MIC (µg/mL) | MBIC₅₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa PA14 | 16 | 1 | [1] |
| Pseudomonas aeruginosa PAO1 | 12.5 | - | [10] |
| Burkholderia cenocepacia (clinical isolate) | >256 | 0.4 | [1] |
| Acinetobacter baumannii | - | 0.8 | [1] |
| Escherichia coli O157 | - | 4 | [1] |
| Klebsiella pneumoniae | - | 4 | [1] |
| Salmonella enterica | - | 4 | [1] |
| Oral Multispecies Biofilm | - | ~10 | [2][3] |
MBIC₅₀: Concentration required to inhibit 50% of biofilm formation.
Synergy with Conventional Antibiotics
This compound exhibits strong synergistic effects when used in combination with various classes of conventional antibiotics.[1][9][11] This synergy can reduce the effective concentration of the antibiotic required to inhibit or eradicate a biofilm by up to 64-fold.[1] This has significant clinical implications, as it could potentially restore the efficacy of existing antibiotics against resistant strains and reduce the required dosage, thereby minimizing side effects.
Table 2: Synergistic Biofilm Eradication with this compound and Antibiotics
| Bacterial Strain | Antibiotic | Fold Reduction in Antibiotic Concentration | Reference |
| Acinetobacter baumannii | Tobramycin | Significant | [1] |
| Salmonella enterica | Ceftazidime | Significant | [1] |
| Klebsiella pneumoniae | Ciprofloxacin | Significant | [1] |
Cytotoxicity Profile
Preclinical evaluation of any therapeutic candidate requires a thorough assessment of its potential toxicity to host cells. Studies have shown that this compound has low cytotoxicity against human cell lines.[2] In some cases, the combination of this compound with other agents, such as chlorhexidine or EDTA, has been shown to reduce the overall cytotoxicity of the treatment.[2]
In Vivo Efficacy
The promising in vitro activity of this compound has been validated in several preclinical in vivo models of infection.
Invertebrate Models
In the Galleria mellonella (greater wax moth) infection model, this compound conferred a strong and significant protective effect against lethal Pseudomonas aeruginosa infections, with nearly complete protection observed.[1] Similarly, this compound demonstrated a protective effect in a Caenorhabditis elegans infection model.[1] These invertebrate models serve as valuable initial screens for the in vivo efficacy and toxicity of antimicrobial compounds.
Murine Cutaneous Abscess Model
In a murine cutaneous abscess model, which mimics high-density bacterial infections akin to biofilms, this compound treatment has been shown to reduce abscess size and bacterial load.[10][12] Treatment with this compound suppressed the activity of the spoT promoter, a key gene in the stringent response pathway, providing in vivo evidence for its mechanism of action.[10] Notably, this compound demonstrated the ability to almost completely eradicate P. aeruginosa PAO1 in this model.[10]
Experimental Protocols
The following sections outline the methodologies for key experiments used in the evaluation of this compound.
Caption: Experimental workflow for this compound evaluation.
Peptide Synthesis
This compound is synthesized using solid-phase 9-fluorenylmethoxy carbonyl (Fmoc) chemistry.[3][7] The synthesized peptide is then purified to >95% purity using reverse-phase high-performance liquid chromatography (HPLC).
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Biofilm Inhibition (MBIC) Assay
-
Bacterial Culture and Dilution: Prepare a bacterial suspension as for the MIC assay.
-
Peptide and Inoculum Addition: In a 96-well microtiter plate, add serial dilutions of this compound followed by the bacterial inoculum.
-
Biofilm Growth: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).
-
Quantification:
-
Crystal Violet Staining: Add a 0.1% crystal violet solution to stain the adherent biofilm biomass. After incubation and further washing, solubilize the bound dye with 30% acetic acid and measure the absorbance (typically at 570-595 nm).
-
Resazurin Assay: To assess metabolic activity, add a resazurin solution and incubate. Viable cells will reduce resazurin to the fluorescent resorufin, which can be measured fluorometrically (e.g., 560 nm excitation / 590 nm emission).
-
-
Determination of MBIC: The MBIC is the concentration of peptide that causes a significant reduction (e.g., 50% or 90%) in biofilm biomass or metabolic activity compared to the untreated control.
Biofilm Eradication (MBEC) Assay
-
Biofilm Formation: Grow mature biofilms in a 96-well plate for 24-48 hours as described above.
-
Planktonic Cell Removal: Remove the supernatant and wash the wells with PBS to remove non-adherent cells.
-
Peptide Treatment: Add fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours at 37°C.
-
Quantification: Assess the remaining biofilm viability using crystal violet or resazurin staining as described for the MBIC assay.
-
Determination of MBEC: The MBEC is the minimum concentration of the peptide required to eradicate the pre-formed biofilm.
Checkerboard Synergy Assay
-
Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a conventional antibiotic (e.g., along the columns).
-
Inoculation: Add a standardized bacterial suspension to all wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Future Directions and Conclusion
References
- 1. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. static.igem.org [static.igem.org]
- 4. Metabolism activity assessment using the resazurin test [bio-protocol.org]
- 5. static.igem.org [static.igem.org]
- 6. Crystal violet assay [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Synergy Pattern of Short Cationic Antimicrobial Peptides Against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii [protocols.io]
- 10. Live and dead bacterial cell staining [bio-protocol.org]
- 11. Galleria mellonella model of infection. [bio-protocol.org]
- 12. Video: The Galleria mellonella Waxworm Infection Model for Disseminated Candidiasis [jove.com]
The Core Mechanism of DJK-5: A Technical Guide to Targeting ppGpp Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stringent response, a highly conserved bacterial stress adaptation mechanism, is governed by the alarmone nucleotides guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp. Elevated intracellular levels of (p)ppGpp trigger a cascade of physiological changes, including the formation of persistent, antibiotic-tolerant biofilm communities. Consequently, the enzymatic machinery controlling (p)ppGpp metabolism has emerged as a promising target for novel antibacterial therapeutics. This technical guide provides an in-depth examination of the D-enantiomeric peptide DJK-5, a compound that disrupts bacterial biofilms by targeting the stringent response pathway. We detail its core mechanism of action, focusing on its role in promoting the degradation of (p)ppGpp, and present key quantitative data, experimental methodologies, and visual pathway representations to facilitate further research and development in this area.
Introduction to the Stringent Response and (p)ppGpp
In bacteria, the stringent response is a crucial survival strategy triggered by various environmental stressors, most notably nutrient limitation.[1][2] This response is mediated by the rapid accumulation of the alarmone (p)ppGpp. In many bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa, the metabolism of (p)ppGpp is primarily regulated by two enzymes of the RelA/SpoT Homologue (RSH) family:
-
RelA: A ribosome-associated synthetase that produces (p)ppGpp in response to amino acid starvation.[1][3]
-
SpoT: A bifunctional enzyme with both (p)ppGpp synthetase and hydrolase (degradation) activities.[3][4] SpoT is the primary enzyme responsible for degrading (p)ppGpp, thereby maintaining basal levels during normal growth and resolving the stringent response when stress conditions subside.[4][5]
The accumulation of (p)ppGpp acts as a global regulator, reprogramming transcription and metabolism to conserve resources.[2][6] This reprogramming is strongly linked to bacterial virulence and the formation of biofilms—structured communities of bacteria encased in a protective matrix that exhibit high tolerance to conventional antibiotics.[2][7] Targeting the stringent response, specifically by promoting (p)ppGpp degradation, offers a novel anti-biofilm strategy that can potentially resensitize these persistent bacteria to existing antimicrobial agents.[8][9]
This compound: A Protease-Resistant Peptide Targeting (p)ppGpp
This compound is a 12-amino acid, D-enantiomeric peptide designed for enhanced resistance to proteolytic degradation by bacterial and host proteases, a common challenge for therapeutic peptides.[10] Its primary mechanism of action is the disruption of bacterial biofilms through the intracellular targeting of the stringent response.[7][8] Multiple studies have confirmed that this compound acts by promoting the degradation of (p)ppGpp.[8][10] This reduction in intracellular (p)ppGpp levels effectively counteracts the stringent response, leading to biofilm inhibition and eradication.[7][10]
Core Mechanism: Stimulation of ppGpp Degradation
The precise molecular interaction by which this compound promotes (p)ppGpp degradation is an area of active investigation. The available evidence points to an interaction with the SpoT enzyme, the primary (p)ppGpp hydrolase.[4][8] The proposed mechanism involves this compound, after penetrating the bacterial cell, stimulating the hydrolase activity of SpoT, leading to a rapid decrease in cellular (p)ppGpp concentrations.
Interestingly, in vivo studies using a murine cutaneous abscess model have shown that treatment with this compound completely suppressed the promoter activity of the spoT gene in P. aeruginosa within 24 hours.[8] This suggests a complex regulatory role, where this compound may not only influence SpoT's enzymatic activity but also its expression. This dual action could create a powerful negative feedback loop, shutting down both the synthesis and stability of a key stringent response regulator.
The following diagram illustrates the central role of RelA and SpoT in (p)ppGpp metabolism and the proposed points of intervention for this compound.
References
- 1. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (p)ppGpp imposes graded transcriptional changes to impair motility and promote antibiotic tolerance in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. SpoT - Wikipedia [en.wikipedia.org]
- 5. Control of spoT-dependent ppGpp synthesis and degradation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens [frontiersin.org]
- 7. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthetic Peptides to Target Stringent Response-Controlled Virulence in a Pseudomonas aeruginosa Murine Cutaneous Infection Model [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
DJK-5: A D-Enantiomeric Protease-Resistant Peptide for Combating Bacterial Biofilms
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate novel therapeutic strategies. DJK-5, a short, 12-amino acid D-enantiomeric peptide, has emerged as a promising candidate with potent, broad-spectrum anti-biofilm activity. Its D-enantiomeric nature confers significant resistance to host and bacterial proteases, enhancing its therapeutic potential. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.
Core Mechanism of Action: Targeting the Stringent Stress Response
This compound exerts its anti-biofilm effects by targeting a highly conserved bacterial stress response pathway known as the stringent stress response.[1][2] This pathway is mediated by the alarmone nucleotides guanosine pentaphosphate and guanosine tetraphosphate, collectively known as (p)ppGpp.[1][2][3][4] Under conditions of stress, such as nutrient limitation, (p)ppGpp accumulates and globally reprograms bacterial gene expression to promote survival, including the formation and maintenance of biofilms.[5][6]
This compound is able to penetrate the bacterial cell membrane and interact with intracellular (p)ppGpp.[3][7] This interaction leads to the degradation of (p)ppGpp, thereby preventing its accumulation and disrupting the stringent stress response.[3][7][8] By targeting this central regulatory hub, this compound effectively inhibits biofilm formation and eradicates pre-existing biofilms across a wide range of bacterial species.[1][3][8]
Quantitative Data on this compound Efficacy
The anti-biofilm and antimicrobial activities of this compound have been quantified against a variety of clinically relevant pathogens. The following tables summarize key findings from multiple studies.
Table 1: Anti-biofilm and Antimicrobial Activity of this compound Against Various Bacterial Strains
| Bacterial Species | Strain | MBIC₅₀ (µg/mL) | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | PA14 | 1 | 16 | [3] |
| Pseudomonas aeruginosa | PAO1 | - | 12.5 | [9] |
| Pseudomonas aeruginosa | LESB58 | - | 64 | [9] |
| Burkholderia cenocepacia | Clinical Isolate | 0.4 | >256 | [3] |
| Acinetobacter baumannii | - | 4 | - | [3] |
| Salmonella enterica | - | 4 | - | [3] |
| Klebsiella pneumoniae | - | 4 | - | [3] |
| Escherichia coli | O157 | 8 | - | [3] |
| Oral Multispecies Biofilm | - | <10 | - | [8][10] |
MBIC₅₀: Minimum biofilm inhibitory concentration required to inhibit 50% of biofilm formation. MIC: Minimum inhibitory concentration.
Table 2: In Vivo Efficacy of this compound in Infection Models
| Infection Model | Pathogen | Treatment | Outcome | Reference |
| Caenorhabditis elegans | P. aeruginosa | This compound | Nearly complete protection from lethal infection | [3] |
| Galleria mellonella | P. aeruginosa | This compound | Strong and significant protective effect | [3] |
| Murine Cutaneous Abscess | P. aeruginosa PAO1 | 3 mg/kg this compound | >10⁶-fold reduction in bacterial load | [9] |
| Murine Cutaneous Abscess | P. aeruginosa LESB58 | 3 mg/kg this compound | ~10-fold reduction in bacterial load | [9] |
Table 3: Synergistic Activity of this compound with Conventional Antibiotics
| Pathogen | Antibiotic | Synergy Outcome | Reference |
| A. baumannii | Tobramycin | Eradication of mature biofilms | [3] |
| S. enterica | Ceftazidime | Eradication of mature biofilms | [3] |
| K. pneumoniae | Ciprofloxacin | Eradication of mature biofilms | [3] |
| P. aeruginosa | Ciprofloxacin | Triggered cell death in remaining biofilm cells | [3] |
| P. aeruginosa & S. aureus (co-biofilm) | Colistin | Increased killing of S. aureus | [2][11][12][13][14][15][16] |
| P. aeruginosa & S. aureus (co-biofilm) | Daptomycin | Increased activity against P. aeruginosa | [11][12][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of this compound.
Peptide Synthesis and Purification
This compound is synthesized using solid-phase 9-fluorenylmethoxy carbonyl (Fmoc) chemistry.[8][10] Following synthesis, the peptide is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][10]
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using a standard broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[18] Briefly, bacteria in the logarithmic growth phase are diluted and added to 96-well plates. Serial dilutions of the peptide are then added, and the plates are incubated. The MIC is determined as the lowest concentration where no visible growth is observed.[18]
Biofilm Inhibition and Eradication Assays
Crystal Violet Staining for Biofilm Quantification: This method is commonly used to assess biofilm formation. Bacteria are grown in 96-well plates in the presence of varying concentrations of this compound. After incubation, planktonic cells are removed, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization: CLSM is employed to visualize the three-dimensional structure of biofilms and to assess bacterial viability. Biofilms are typically grown on surfaces such as hydroxyapatite disks and then treated with this compound.[10] The biofilms are stained with fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 and propidium iodide). Z-stack images are acquired and analyzed to determine biofilm biovolume and the proportion of dead cells.[10]
Protease Resistance Assay
The resistance of this compound to proteolytic degradation can be assessed by incubating the peptide with proteases such as trypsin, chymotrypsin, or those found in plasma or bacterial culture filtrates.[18][19][20] At various time points, samples are taken, and the remaining intact peptide is quantified, often by RP-HPLC.[20] The biological activity of the protease-treated peptide can also be evaluated by performing MIC or anti-biofilm assays.[19]
Conclusion
This compound represents a significant advancement in the development of anti-biofilm therapeutics. Its D-enantiomeric structure provides crucial resistance to proteases, a common pitfall for peptide-based drugs. The mechanism of action, targeting the highly conserved stringent stress response, allows for broad-spectrum activity against a range of problematic pathogens. The quantitative data from both in vitro and in vivo studies, along with its synergistic potential with existing antibiotics, underscore its promise. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and similar D-enantiomeric peptides in the fight against biofilm-mediated infections.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-enantiomeric peptides that eradicate wild-type and multidrug-resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (p)ppGpp imposes graded transcriptional changes to impair motility and promote antibiotic tolerance in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual role of a (p)ppGpp- and (p)ppApp-degrading enzyme in biofilm formation and interbacterial antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
- 8. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthetic Peptides to Target Stringent Response-Controlled Virulence in a Pseudomonas aeruginosa Murine Cutaneous Infection Model [frontiersin.org]
- 10. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa | Graduate and Postdoctoral Studies [grad.ubc.ca]
- 14. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
A Technical Guide to the Solid-Phase Synthesis of the Anti-Biofilm Peptide DJK-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the D-enantiomeric anti-biofilm peptide DJK-5 using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). It includes detailed experimental protocols, quantitative data on the peptide's biological activity, and visualizations of the synthesis workflow and mechanism of action.
Introduction to this compound
This compound is a 12-amino-acid, D-enantiomeric peptide renowned for its potent, broad-spectrum anti-biofilm activity.[1][2] Its structure consists entirely of D-amino acids, rendering it resistant to degradation by proteases commonly found during infections.[2] The primary mechanism of action for this compound is the disruption of the highly conserved stringent stress response in bacteria. It achieves this by targeting the signaling molecule guanosine tetraphosphate (ppGpp), triggering its degradation and thereby inhibiting biofilm formation and maintenance.[1][2] This unique mechanism makes this compound a promising candidate for combating chronic, biofilm-associated infections, particularly those caused by multidrug-resistant pathogens.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence (Three-Letter) | H-DVal-DGln-DTrp-DArg-DAla-DIle-DArg-DVal-DArg-DVal-DIle-DArg-NH2 | [3] |
| Sequence (One-Letter) | vqwrairvrvir-NH2 (all D-amino acids) | [3][4] |
| Molecular Formula | C70H123N27O13 | [3] |
| Molecular Weight | 1550.93 g/mol | [3] |
| Terminal Modification | C-terminal Amide | [3] |
Synthesis via Solid-Phase Fmoc Chemistry
This compound is synthesized using Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry that allows for the stepwise assembly of an amino acid chain on an insoluble resin support.[1] The process involves a repeated cycle of deprotection and coupling reactions.
The Fmoc-SPPS Workflow
The synthesis follows a logical and cyclical progression of chemical reactions to build the peptide chain.
Detailed Experimental Protocol
This protocol outlines a standard manual procedure for synthesizing this compound on a 0.1 mmol scale.
Materials:
-
Resin: Rink Amide resin (provides the C-terminal amide).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).
-
Fmoc-protected D-amino acids: Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Ile-OH, Fmoc-D-Val-OH, Fmoc-D-Ala-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-D-Gln(Trt)-OH.
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Precipitation Solvent: Cold diethyl ether.
Procedure:
-
Resin Preparation:
-
Place Rink Amide resin (0.1 mmol) into a reaction vessel.
-
Swell the resin in DMF for 1 hour. Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat with a second 20% piperidine treatment for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x) and IPA (3x) to remove all traces of piperidine.
-
-
First Amino Acid Coupling (Fmoc-D-Arg(Pbf)-OH):
-
In a separate vial, dissolve Fmoc-D-Arg(Pbf)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (5x).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection step (Step 2) and the amino acid coupling step (Step 3) for each subsequent amino acid in the this compound sequence, proceeding from the C-terminus to the N-terminus:
-
Fmoc-D-Ile-OH
-
Fmoc-D-Val-OH
-
Fmoc-D-Arg(Pbf)-OH
-
Fmoc-D-Val-OH
-
Fmoc-D-Arg(Pbf)-OH
-
Fmoc-D-Ile-OH
-
Fmoc-D-Ala-OH
-
Fmoc-D-Trp(Boc)-OH
-
Fmoc-D-Gln(Trt)-OH
-
Fmoc-D-Val-OH
-
-
-
Final Deprotection:
-
After the final coupling, perform a final Fmoc deprotection cycle (Step 2).
-
Wash the peptide-resin with DMF (5x), followed by DCM (5x), and dry under vacuum.
-
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail (e.g., 10 mL of TFA/TIS/H₂O) to the dried peptide-resin.
-
Agitate at room temperature for 2-3 hours. This cleaves the peptide from the resin and removes the side-chain protecting groups (Pbf, Boc, Trt).
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/acetonitrile solution and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain this compound as a white powder. Synthesized this compound is typically purified to a purity of >95%.[1][2]
-
Mechanism of Action: Targeting the Stringent Stress Response
This compound exerts its anti-biofilm effect not by direct bactericidal action at low concentrations, but by modulating a key bacterial survival pathway. In response to stress, bacteria synthesize the alarmones (p)ppGpp, which orchestrates the "stringent stress response," leading to biofilm formation and increased antibiotic tolerance. This compound is proposed to enter the bacterial cell and trigger the degradation of (p)ppGpp, effectively short-circuiting this response and preventing biofilm establishment.[1][2]
Quantitative Biological Activity
The efficacy of this compound has been quantified against a range of clinically relevant pathogens. It is particularly noted for its ability to inhibit biofilms at concentrations significantly below its Minimum Inhibitory Concentration (MIC) for planktonic cells.[5]
Table 2: Anti-Biofilm Activity of this compound Against Various Pathogens
| Organism | Activity Metric | Concentration (µg/mL) | Reference |
| Pseudomonas aeruginosa PA14 | MBIC50* | 1.0 | [5] |
| Burkholderia cenocepacia | Biofilm Inhibition | 0.4 | [5] |
| Enterohemorrhagic E. coli O157 | Biofilm Inhibition | 8.0 | [5] |
| Oral Multispecies Biofilm | Biofilm Inhibition | 10.0 | [1][2] |
| Oral Multispecies Biofilm | Eradication (>79% killed) | 10.0 (3 min exposure) | [1][2] |
*MBIC50: Minimum biofilm inhibitory concentration required to inhibit biofilm formation by 50%.
Conclusion
The solid-phase Fmoc synthesis of this compound provides a reliable method for producing this promising therapeutic agent. Its unique D-enantiomeric structure ensures stability, while its mechanism of targeting the stringent stress response offers a powerful strategy to combat antibiotic-tolerant bacterial biofilms. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and developers working to advance novel anti-biofilm therapies.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. This compound peptide [novoprolabs.com]
- 5. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Biofilm Peptide DJK-5: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the D-enantiomeric peptide DJK-5 and its significant role in the inhibition and eradication of bacterial biofilms. This compound has emerged as a promising candidate in the development of novel anti-infective therapies due to its broad-spectrum activity against a wide range of pathogens, including multi-drug resistant strains. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate further research and development in this critical area.
Core Mechanism of Action: Targeting the Stringent Response
This compound's primary mechanism of action is the disruption of the bacterial stringent response, a key survival strategy employed by bacteria under stress, which is crucial for biofilm formation.[1][2][3] The peptide achieves this by targeting the intracellular alarmone (p)ppGpp (guanosine tetraphosphate and pentaphosphate). This compound binds to (p)ppGpp, preventing its accumulation and promoting its degradation.[2][3] This interference with the stringent response signaling cascade ultimately inhibits biofilm development and can lead to the dispersal of pre-formed biofilms.[1][4]
Quantitative Efficacy of this compound
The anti-biofilm activity of this compound has been quantified across numerous studies, demonstrating its potency against a variety of bacterial species. The following tables summarize key findings.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against various pathogens.
| Bacterial Species | Strain | MBIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | PA14 | 0.5 - 1.0 | [4] |
| Pseudomonas aeruginosa | PAO1 | Not specified | [5] |
| Burkholderia cenocepacia | Clinical Isolate | 0.4 | [4] |
| Enterohemorrhagic E. coli | O157 | 8 | [4] |
| Oral Multispecies Biofilm | N/A | 10 | [6][7] |
Table 2: Biofilm Eradication and Bacterial Killing Efficiency of this compound.
| Bacterial Species/Biofilm Type | This compound Concentration (µg/mL) | Treatment Duration | % Biofilm Reduction / Bacterial Killing | Reference |
| P. aeruginosa PA14 (eradication) | 2.5 | 24 hours (after 2 days growth) | Significant dispersal observed | [4] |
| Oral Multispecies Biofilm | 10 | 72 hours (inhibition) | >90% biovolume reduction | [7][8] |
| Oral Multispecies Biofilm | 10 | 3 minutes (1 treatment) | >79% bacterial killing | [7][8] |
| Oral Multispecies Biofilm | 10 | 3 minutes (3 treatments) | >85% bacterial killing | [7][8] |
| Oral Multispecies Biofilm (with CHX) | 10 | 3 minutes | >88% bacterial killing | [7][8] |
| Enterococcus faecalis (in dentin) | 10 | 3 minutes | ~78% bacterial killing | [9] |
| Multispecies Biofilm (in dentin) | 10 | 3 minutes | ~75% bacterial killing | [9] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the efficacy of this compound.
Biofilm Inhibition and Eradication Assays
These assays are fundamental to assessing the ability of this compound to prevent the formation of new biofilms and to destroy existing ones.
1. Crystal Violet (CV) Staining for Biofilm Biomass Quantification
This method quantifies the total biofilm biomass, including cells and the extracellular matrix.
-
Materials: 96-well microtiter plates, bacterial culture, appropriate growth medium, this compound, crystal violet solution (0.1%), 30% acetic acid or ethanol.
-
Protocol:
-
Inoculation: Inoculate wells of a 96-well plate with bacterial culture. For inhibition assays, add this compound at desired concentrations at this stage.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) or sterile water to remove planktonic (free-floating) bacteria.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Add a solvent such as 30% acetic acid or ethanol to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain using a plate reader at a wavelength of approximately 590 nm. The absorbance is proportional to the biofilm biomass.
-
2. Colony Forming Unit (CFU) Counting for Biofilm Viability
This method determines the number of viable bacterial cells within a biofilm.
-
Materials: Biofilm culture, PBS, sonicator or vortexer, agar plates, serial dilution tubes.
-
Protocol:
-
Biofilm Disruption: After treatment with this compound, physically disrupt the biofilm by scraping and vortexing or sonication in PBS to release the bacteria into a suspension.
-
Serial Dilution: Perform serial dilutions of the bacterial suspension in PBS or saline.
-
Plating: Plate the dilutions onto appropriate agar plates.
-
Incubation: Incubate the plates until colonies are visible (e.g., 24-72 hours at 37°C).
-
Counting: Count the number of colonies on the plates to determine the CFU per unit area or per well.
-
Microscopic Visualization of Biofilms
Microscopy techniques are essential for visualizing the three-dimensional structure of biofilms and assessing the effect of this compound on their integrity and cell viability.
Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for high-resolution, three-dimensional imaging of biofilms.
-
Materials: Biofilms grown on suitable surfaces (e.g., glass coverslips), fluorescent stains (e.g., LIVE/DEAD BacLight kit), confocal microscope.
-
Protocol:
-
Biofilm Growth and Treatment: Grow biofilms on a CLSM-compatible surface and treat with this compound as required.
-
Staining: Stain the biofilms with fluorescent dyes. The LIVE/DEAD BacLight kit, for example, uses SYTO 9 (stains all cells green) and propidium iodide (stains cells with compromised membranes red).
-
Imaging: Mount the sample and visualize using a confocal microscope. Acquire a series of z-stack images through the depth of the biofilm.
-
Image Analysis: Use software (e.g., ImageJ, COMSTAT) to reconstruct 3D images and quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
-
Synergy with Conventional Antibiotics
A significant aspect of this compound research is its ability to act synergistically with conventional antibiotics, enhancing their efficacy against resistant biofilms. Studies have shown that this compound can reduce the required concentration of antibiotics like ceftazidime, ciprofloxacin, imipenem, and tobramycin by up to 64-fold to achieve complete biofilm inhibition.[2][4] This synergistic effect holds promise for combating chronic, biofilm-associated infections and reducing the development of antibiotic resistance.[2][10][11]
In Vivo Efficacy
The anti-biofilm potential of this compound has been validated in invertebrate models. In both Caenorhabditis elegans and Galleria mellonella infection models, this compound provided significant protection against lethal P. aeruginosa infections, demonstrating its potential for in vivo applications.[4]
Conclusion
The foundational research on this compound has established it as a potent anti-biofilm peptide with a novel mechanism of action. Its ability to inhibit and eradicate a broad spectrum of bacterial biofilms, including those of multi-drug resistant pathogens, and its synergistic activity with conventional antibiotics, make it a compelling candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for researchers to build upon this foundational knowledge and further explore the therapeutic potential of this compound in the fight against biofilm-related infections.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Antimicrobial efficacy of this compound peptide in combination with EDTA against biofilms in dentinal tubules: Primary irrigation, recovery and re-irrigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
- 7. static.igem.org [static.igem.org]
- 8. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Item - Biofilm analysis by confocal laser scanning microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. ableweb.org [ableweb.org]
Unveiling the Antimicrobial Potential of DJK-5: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive preliminary investigation into the antimicrobial and anti-biofilm properties of the novel D-enantiomeric peptide, DJK-5. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's efficacy, mechanism of action, and synergistic potential with conventional antibiotics. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal studies are provided.
Core Findings on Antimicrobial and Anti-Biofilm Efficacy
This compound, a short, protease-resistant D-enantiomeric peptide, has demonstrated significant broad-spectrum anti-biofilm activity.[1] It has shown particular promise in eradicating biofilms of both wild-type and multi-drug resistant bacteria, including notorious pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Studies have consistently shown that this compound is often more potent than its L-enantiomeric counterparts, likely due to its resistance to proteolytic degradation.[1][4]
The peptide's efficacy extends to complex oral multispecies biofilms, where it has been shown to prevent biofilm formation and eradicate established biofilms.[1][4] Notably, this compound has demonstrated the ability to kill a high percentage of bacteria within these biofilms in a short time frame.[4] Furthermore, this compound exhibits synergistic activity with conventional antibiotics, enhancing their efficacy and reducing the concentrations required to inhibit and eradicate biofilms.[2]
Quantitative Antimicrobial and Anti-Biofilm Data
The following tables summarize the quantitative data on this compound's activity against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC50) of this compound
| Bacterial Strain | MIC (µg/mL) | MBIC50 (µg/mL) | Reference |
| Pseudomonas aeruginosa PA14 | 16 | 1 | [2] |
| Pseudomonas aeruginosa PAO1 | >64 | 2 | [2] |
| Escherichia coli 0157 | >64 | 8 | [2] |
| Salmonella Typhimurium | >64 | 4 | [2] |
| Klebsiella pneumoniae | >64 | 4 | [2] |
| Acinetobacter baumannii | >64 | 2 | [2] |
| Burkholderia cenocepacia | >256 | 0.4 | [2] |
Table 2: Efficacy of this compound Against Oral Biofilms
| Biofilm Type | This compound Concentration (µg/mL) | Effect | Reference |
| Oral Multispecies Biofilm | 10 | >85% bacterial cell death after 1 and 3 days | [1] |
| Oral Multispecies Biofilm | 10 | >90% reduction in biovolume after 72 hours | [1] |
| Streptococcus mutans (suspended from biofilm) | 10 | Complete killing after 30 minutes | [1] |
| Enterococcus faecalis (suspended from biofilm) | 10 | Complete killing after 30 minutes | [1] |
| Plaque Biofilm | 10 | >79% bacterial killing after one 3-minute treatment | [1] |
Mechanism of Action: Targeting the Stringent Response
This compound's primary mechanism of action is the inhibition of the bacterial stringent response.[2][5] This is achieved by targeting the intracellular signaling molecules guanosine pentaphosphate and tetraphosphate ((p)ppGpp).[2][6] These "alarmones" are crucial for biofilm development and maintenance in a wide range of bacteria.[2][5] this compound is proposed to bind to (p)ppGpp, preventing its accumulation and promoting its degradation.[2] By disrupting this key signaling pathway, this compound effectively inhibits biofilm formation and can lead to the dispersal of mature biofilms.[2] Some studies also suggest that this compound can increase membrane permeability.[7]
This compound targets the stringent response by degrading (p)ppGpp.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's antimicrobial properties.
Peptide Synthesis
D-enantiomeric peptides, including this compound, were synthesized using solid-phase 9-fluorenylmethoxy carbonyl (Fmoc) chemistry.[1][2] Following synthesis, the peptides were purified to approximately 95% purity using reverse-phase high-performance liquid chromatography. The correct mass of the synthesized peptides was confirmed by mass spectrometry.[2]
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of the peptide that results in 100% inhibition of planktonic bacterial growth, was determined using a modified Hancock method in 96-well microtiter plates.[2]
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Biofilm Inhibition and Eradication Assays
The ability of this compound to both prevent the formation of and eradicate existing biofilms was assessed. The Minimum Biofilm Inhibitory Concentration (MBIC50) corresponds to the peptide concentration that results in 50% biofilm inhibition.[2]
For biofilm inhibition studies, sub-MIC concentrations of this compound were added to the growth medium at the beginning of the experiment, and biofilm formation was monitored over time, typically for 3 days.[2] In eradication studies, biofilms were allowed to form for a period (e.g., 2 days) before the peptide was introduced into the medium.[2] Biofilm biomass and bacterial viability were often quantified using techniques like crystal violet staining or confocal laser scanning microscopy (CLSM) with live/dead staining.[8]
In Vivo Efficacy Models
The in vivo activity of this compound has been evaluated in invertebrate and murine models.
-
Caenorhabditis elegans and Galleria mellonella Infection Models: These models were used to assess the protective effects of this compound against lethal P. aeruginosa infections.[2]
-
Murine Cutaneous Abscess Model: This model serves as a surrogate for biofilm infections.[7] Bacteria are injected subcutaneously into mice to form an abscess. This compound can then be administered, for example, intra-abscess, to evaluate its effect on abscess size and bacterial load (CFU count).[7]
Synergistic Interactions with Antibiotics
A significant finding is the ability of this compound to act synergistically with conventional antibiotics to prevent biofilm formation and eradicate pre-existing biofilms.[2] Checkerboard titrations have been performed to assess these synergistic interactions, demonstrating that this compound can reduce the required concentration of antibiotics by up to 64-fold for complete biofilm inhibition.[2]
Conclusion
The preliminary investigation of this compound reveals it to be a potent anti-biofilm peptide with a novel mechanism of action targeting the stringent response pathway. Its broad-spectrum activity, efficacy against resistant strains, and synergy with existing antibiotics position this compound as a promising candidate for further pre-clinical and clinical development in the fight against biofilm-associated infections. Further research is warranted to explore its full therapeutic potential, including pharmacokinetic and toxicological profiles in more advanced models.
References
- 1. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
- 2. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]
- 8. Antimicrobial Effect of Peptide this compound Used Alone or Mixed with EDTA on Mono- and Multispecies Biofilms in Dentin Canals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DJK-5 Peptide in Biofilm Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide DJK-5, a D-enantiomeric 12-amino acid peptide, has demonstrated significant broad-spectrum anti-biofilm activity. Its efficacy stems from its ability to promote the degradation of (p)ppGpp, a key signaling molecule in the bacterial stringent response pathway, which is crucial for biofilm formation.[1][2][3][4] this compound's resistance to proteases enhances its potential as a therapeutic agent against biofilm-associated infections.[5] These application notes provide detailed protocols for researchers to assess the anti-biofilm properties of the this compound peptide using established in vitro assays.
Quantitative Data Summary
The following tables summarize the reported efficacy of the this compound peptide in various biofilm models.
Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations of this compound
| Organism/Biofilm Model | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBEC (µg/mL) | Reference |
| Pseudomonas aeruginosa PA14 | 16 | 0.8 - 4 | Not Reported | [6] |
| Multi-drug resistant Burkholderia cenocepacia | >256 | 0.4 | Not Reported | [6] |
| Oral Multispecies Biofilm | 40 (modest effect) | Not Reported | >10 (significant killing) | [3] |
| Streptococcus mutans | Not Reported | Not Reported | ~10 (complete killing) | [3] |
| Enterococcus faecalis | Not Reported | Not Reported | ~10 (complete killing) | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible planktonic growth. MBIC₅₀ (Minimum Biofilm Inhibitory Concentration) is the concentration that inhibits 50% of biofilm formation. MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration required to kill a pre-formed biofilm.
Table 2: Efficacy of this compound in Biofilm Inhibition and Eradication
| Biofilm Model | This compound Concentration (µg/mL) | Treatment Duration | % Biofilm Inhibition | % Biofilm Eradication (Dead Cells) | Reference |
| Oral Multispecies Biofilm | 10 | 72 hours | >90% (biovolume reduction) | Not Reported | [3] |
| 3-day Oral Multispecies Biofilm | 10 | 3 minutes (1 treatment) | Not Applicable | ~77-79% | [3][7] |
| 3-day Oral Multispecies Biofilm | 10 | 3 minutes (3 treatments) | Not Applicable | ~85-86% | [3][7] |
| E. faecalis in dentin canals | 10 | 3 minutes | Not Applicable | ~78.3% | [8] |
| Multispecies biofilm in dentin canals | 10 | 3 minutes | Not Applicable | ~75% | [8] |
Signaling Pathway of this compound Action
The primary mechanism of this compound's anti-biofilm activity involves the modulation of the bacterial stringent response.
Caption: this compound peptide promotes the degradation of (p)ppGpp, inhibiting the stringent response and subsequent biofilm formation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Preparation of this compound Dilutions: Prepare a 2-fold serial dilution of the this compound peptide in appropriate growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion) in a 96-well microtiter plate.[3] Concentrations could range from 256 µg/mL to 0.5 µg/mL.
-
Bacterial Inoculum: Prepare a bacterial suspension from an overnight culture, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the same growth medium.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. Include a positive control (bacteria without peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible turbidity is observed.
Biofilm Inhibition Assay (MBIC)
This assay quantifies the ability of this compound to prevent biofilm formation.
Caption: Workflow for the Crystal Violet-based biofilm inhibition assay.
Methodology:
-
Plate Setup: Add serial dilutions of this compound to a 96-well flat-bottomed plate, followed by a standardized bacterial inoculum (e.g., 1:100 dilution of an overnight culture).[9][10]
-
Incubation: Incubate the plate under static conditions at 37°C for 24 to 48 hours to allow for biofilm formation.[9][10]
-
Washing: Gently aspirate the medium and wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.[11]
-
Fixation: Fix the biofilms by incubating the plate at 60°C for 1 hour.[11]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[10]
-
Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at approximately 590 nm using a microplate reader.[12] The absorbance is proportional to the biofilm biomass.
Biofilm Eradication Assay (MBEC)
This protocol assesses the ability of this compound to eradicate pre-formed biofilms.
Methodology:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the Biofilm Inhibition Assay (steps 1 and 2), but without the addition of this compound.
-
Washing: After the incubation period, remove the planktonic cells by washing the wells with PBS.
-
This compound Treatment: Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubation: Incubate the plate for a defined period (e.g., 3 minutes to 24 hours) at 37°C.[3]
-
Quantification: The remaining viable bacteria in the biofilm can be quantified using several methods:
-
Crystal Violet Staining: Follow steps 3-9 of the Biofilm Inhibition Assay to assess the remaining biofilm biomass.
-
Viable Cell Counting (CFU): Scrape the biofilm from the well, resuspend the cells in PBS, perform serial dilutions, plate on appropriate agar, and count the colonies after incubation.
-
Metabolic Assays: Use viability dyes like resazurin or XTT to determine the metabolic activity of the remaining cells.
-
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and the differentiation of live and dead cells after treatment with this compound.[13][14]
Caption: Workflow for visualizing this compound treated biofilms using Confocal Laser Scanning Microscopy.
Methodology:
-
Biofilm Growth: Grow biofilms on a CLSM-compatible surface, such as glass coverslips or in a flow cell system, for a specified period.[15]
-
This compound Treatment: Treat the mature biofilms with the desired concentration of this compound for the intended duration.
-
Staining: After treatment, gently wash the biofilms with PBS and stain with a combination of fluorescent dyes. A common combination is:
-
SYTO 9: A green fluorescent dye that stains all bacteria (live and dead).
-
Propidium Iodide (PI): A red fluorescent dye that only penetrates bacteria with damaged membranes (dead cells).
-
-
Imaging: Visualize the stained biofilms using a confocal laser scanning microscope.[13] Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Image Analysis: Analyze the images using appropriate software (e.g., ImageJ, Imaris) to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
Disclaimer: These protocols are intended as a guide and may require optimization depending on the specific bacterial strains and experimental conditions used.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]
- 3. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
- 8. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. static.igem.org [static.igem.org]
- 10. static.igem.org [static.igem.org]
- 11. Crystal violet assay [bio-protocol.org]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of DJK-5
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DJK-5 is a synthetic, D-enantiomeric antimicrobial peptide with potent anti-biofilm activity.[1][2] Unlike many traditional antibiotics that target essential cellular processes, this compound acts by targeting and promoting the degradation of the bacterial signaling molecule guanosine pentaphosphate and tetraphosphate ((p)ppGpp).[1][2][3][4][5][6] This molecule is a key regulator of the stringent response, a bacterial stress response crucial for biofilm formation and maintenance.[1][3][6] Consequently, this compound demonstrates modest activity against planktonic (free-swimming) bacteria but exhibits robust efficacy in preventing biofilm formation and eradicating established biofilms, even those of multidrug-resistant pathogens.[1][7] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against planktonic bacteria, a fundamental assay for characterizing its antimicrobial properties.
Mechanism of Action: Targeting the Stringent Response
This compound's primary mechanism of action involves the disruption of the stringent response pathway by targeting (p)ppGpp. This mode of action is distinct from many conventional antibiotics and contributes to its potent anti-biofilm properties.
Caption: Signaling pathway of this compound's anti-biofilm activity.
Experimental Protocol: Determining the MIC of this compound
The determination of the MIC for cationic antimicrobial peptides like this compound requires modifications to standard protocols to prevent peptide loss due to binding to plastic surfaces.[8][9] The following broth microdilution method is adapted from established protocols for antimicrobial peptides.[8][10]
Materials:
-
This compound peptide, synthesized and purified (>95%)
-
Test bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene microcentrifuge tubes
-
0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA)
-
Sterile, deionized water
-
Bacterial incubator (37°C)
-
Microplate reader (optional, for OD measurements)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile, deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in 0.01% acetic acid containing 0.2% BSA to prepare the working stock solutions. This diluent helps to prevent the peptide from adhering to plasticware.[8][9]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh MHA plate, select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Broth Microdilution Assay:
-
In a 96-well polypropylene plate, perform serial two-fold dilutions of the this compound working stock solution with the acetic acid/BSA diluent to achieve a range of concentrations (e.g., from 64 µg/mL to 0.5 µg/mL).
-
Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted this compound.
-
Include the following controls on each plate:
-
Growth Control: 100 µL of bacterial inoculum and 100 µL of MHB (no peptide).
-
Sterility Control: 200 µL of MHB (no bacteria, no peptide).
-
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
-
References
- 1. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Antimicrobial Effect of Peptide this compound Used Alone or Mixed with EDTA on Mono- and Multispecies Biofilms in Dentin Canals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for DJK-5 Delivery in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJK-5 is a synthetic D-enantiomeric peptide known for its potent anti-biofilm activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1] Its mechanism of action involves the disruption of the bacterial stringent stress response by targeting the signaling molecule (p)ppGpp.[2][3] This document provides detailed application notes and protocols for the delivery of this compound in various in vitro and in vivo research models, offering guidance for researchers investigating its therapeutic potential.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Biofilms
| Model System | Bacterial Species | This compound Concentration | Exposure Time | Outcome | Combination Agents | Reference |
| Oral Biofilm Model (Hydroxyapatite Disks) | Multispecies Oral Biofilm | 5 µg/mL | 3 days | Significant prevention of biofilm formation. | N/A | [4] |
| Oral Biofilm Model (Hydroxyapatite Disks) | Multispecies Oral Biofilm | 10 µg/mL | 3 days | >90% reduction in biofilm biovolume.[5] | N/A | [4][5] |
| Oral Biofilm Model (Hydroxyapatite Disks) | Multispecies Oral Biofilm | 10 µg/mL | 1 and 3 minutes | ~83% and >88% bacterial killing, respectively. | Chlorhexidine | [3] |
| Oral Biofilm Model (Hydroxyapatite Disks) | Streptococcus mutans, Enterococcus faecalis | 10 µg/mL | 30 minutes | Complete killing of bacteria resuspended from biofilms.[5] | N/A | [5] |
| Dentin Canal Model | Enterococcus faecalis, Multispecies Biofilm | 10 µg/mL | 3 minutes | ~75-78% bacterial killing in the absence of a smear layer.[1] | N/A | [1] |
| Dentin Canal Model | Enterococcus faecalis, Multispecies Biofilm | 10 µg/mL | 3 or 10 minutes | Enhanced bacterial killing when preceded by NaOCl. | 6% Sodium Hypochlorite (NaOCl) | [6] |
| Dentin Canal Model | Enterococcus faecalis, Multispecies Biofilm | 10 µg/mL | N/A | Effective when mixed with EDTA for irrigation.[7][8] | 8.5% EDTA | [7][8] |
| Co-culture Biofilm | P. aeruginosa & S. aureus | Not Specified | N/A | Synergistic activity with colistin against S. aureus.[9] | Colistin | [9] |
Table 2: In Vivo Efficacy and Delivery of this compound
| Model Organism | Infection Model | Bacterial Pathogen | This compound Dosage | Delivery Route | Key Findings | Combination Agents | Reference |
| Mouse (CD-1) | Subcutaneous Abscess | Pseudomonas aeruginosa | 3 mg/kg | Intra-abscess | Significantly reduced tissue dermonecrosis by ~50%.[4] | N/A | [4] |
| Mouse (CD-1) | Subcutaneous Abscess | ESKAPE Pathogens | 3 mg/kg | Subcutaneous | Reduced bacterial loads of P. aeruginosa, E. faecium, K. pneumoniae, A. baumannii, and E. coli.[8] | Ciprofloxacin, Meropenem, Erythromycin | [8][10] |
| Mouse | Subcutaneous Abscess | P. aeruginosa | Not Specified | Subcutaneous (in nanogels) | Decreased peptide toxicity four-fold without compromising anti-abscess effect.[5][10] | N/A | [5][10] |
| Mouse | Systemic Toxicity | N/A | Not Specified | Intravenous (in nanogels) | More than doubled the non-toxic dose of this compound.[5][10] | N/A | [5][10] |
| Galleria mellonella | Lethal Infection | P. aeruginosa | Not Specified | Not Specified | Strong and significant protective effect, with 18-42% survival after 48h.[1] | N/A | [1] |
| Caenorhabditis elegans | Lethal Infection | P. aeruginosa | Not Specified | Not Specified | Nearly complete protection after 24 hours of infection.[1] | N/A | [1] |
Experimental Protocols
Protocol 1: In Vitro Biofilm Inhibition and Eradication Assay (Oral Biofilm Model)
Objective: To assess the ability of this compound to prevent the formation of and eradicate pre-formed oral biofilms.
Materials:
-
This compound peptide (lyophilized)
-
Sterile deionized water or appropriate buffer for peptide reconstitution
-
Hydroxyapatite-coated disks
-
Saliva-based biofilm growth medium
-
Multi-well plates (e.g., 24-well plates)
-
Bacterial inocula (e.g., multispecies oral bacteria)
-
Confocal Laser Scanning Microscope (CLSM)
-
Live/Dead staining kit (e.g., SYTO 9 and propidium iodide)
Procedure:
Biofilm Inhibition:
-
Prepare a stock solution of this compound by reconstituting the lyophilized peptide in sterile deionized water to a concentration of 1 mg/mL. Further dilute in the biofilm growth medium to final concentrations of 5 µg/mL and 10 µg/mL.[4]
-
Place sterile hydroxyapatite-coated disks in the wells of a 24-well plate.
-
Add the bacterial inoculum to the wells.
-
Immediately add the this compound solutions (5 µg/mL and 10 µg/mL) or a vehicle control (water) to the respective wells.
-
Incubate the plate under conditions suitable for biofilm growth (e.g., 37°C, 5% CO2) for up to 72 hours.[5]
-
At desired time points (e.g., 24, 48, 72 hours), remove the disks, gently wash with sterile saline to remove planktonic bacteria, and stain with a Live/Dead staining kit.
-
Visualize the biofilms using CLSM to assess biofilm structure, biovolume, and bacterial viability.[4]
Biofilm Eradication:
-
Grow mature biofilms on hydroxyapatite-coated disks for a specified period (e.g., 3 days) as described above, without the addition of this compound.
-
After biofilm formation, remove the growth medium and gently wash the disks.
-
Expose the pre-formed biofilms to this compound solution (e.g., 10 µg/mL) for various durations (e.g., 1, 3, or 30 minutes).[3]
-
Following treatment, wash the disks, stain with a Live/Dead staining kit, and visualize with CLSM to determine the percentage of killed bacteria.
Protocol 2: In Vivo Murine Subcutaneous Abscess Model
Objective: To evaluate the efficacy of this compound in reducing bacterial load and abscess formation in a murine model.
Materials:
-
This compound peptide
-
Sterile saline (0.9% NaCl)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Female CD-1 mice (or other suitable strain)
-
Syringes and needles for injection
-
Calipers for measuring lesion size
-
Equipment for euthanasia and tissue homogenization
-
Agar plates for colony forming unit (CFU) enumeration
Procedure:
-
Prepare the bacterial inoculum by growing the desired strain to the mid-logarithmic phase, washing the cells with sterile saline, and resuspending to the desired concentration (e.g., 1-5 x 10^7 CFU/50 µL).[4]
-
Inject 50 µL of the bacterial suspension subcutaneously into the dorsum of the mice.[4]
-
Prepare the this compound treatment solution by dissolving it in sterile saline to the desired concentration (e.g., to achieve a final dose of 3 mg/kg in a 50 µL injection volume).[4][8]
-
One hour post-infection, administer 50 µL of the this compound solution or a saline control via intra-abscess injection directly into the infected area.[4]
-
Monitor the mice daily for health and measure the size of the abscess lesions using calipers.
-
At a predetermined endpoint (e.g., 3 days post-infection), euthanize the mice.[4]
-
Excise the abscesses, homogenize the tissue in sterile saline, and perform serial dilutions for plating on appropriate agar to determine the bacterial CFU per abscess.
Protocol 3: Preparation and Delivery of this compound Loaded Hyaluronic Acid-Based Nanogels
Objective: To formulate this compound into hyaluronic acid-based nanogels to improve in vivo tolerability and deliver the peptide systemically or subcutaneously.
Materials:
-
This compound peptide
-
Hyaluronic acid (HA)
-
Cross-linking agent (e.g., using carbodiimide chemistry)
-
Dialysis tubing
-
Equipment for particle size and zeta potential measurement (e.g., Dynamic Light Scattering)
-
Equipment for peptide encapsulation efficiency determination (e.g., HPLC)
Procedure:
Nanogel Formulation (General Steps):
-
Synthesize HA-based nanogels through methods such as polyelectrolyte complexation, self-assembly, or chemical crosslinking.[1][9] A common method involves the use of carbodiimide chemistry to cross-link HA.[9]
-
To encapsulate this compound, the peptide can be added during the nanogel formation process.
-
Purify the this compound-loaded nanogels by dialysis to remove unencapsulated peptide and other reactants.
-
Characterize the nanogels for size, zeta potential, and peptide encapsulation efficiency. Nanogels in the range of 174 to 194 nm have been reported for this compound delivery.[5][10]
In Vivo Delivery:
-
Intravenous Administration: Resuspend the purified this compound-loaded nanogels in a sterile, isotonic buffer suitable for intravenous injection. The encapsulation of this compound in nanogels has been shown to more than double the maximum tolerated dose compared to the free peptide.[5][10]
-
Subcutaneous Administration: Resuspend the nanogels in a sterile buffer for subcutaneous injection. This method has been shown to decrease the local toxicity of this compound by four-fold while maintaining its therapeutic efficacy in a murine abscess model.[5][10]
-
Administer the formulated this compound to the animal model according to the specific experimental design, monitoring for therapeutic effects and any signs of toxicity.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound targeting the bacterial stringent response pathway.
Experimental Workflow
Caption: Experimental workflow for this compound delivery in a murine subcutaneous abscess model.
Logical Relationships of Delivery Strategies
Caption: Logical relationships of different this compound delivery strategies in research models.
References
- 1. Hyaluronic Acid Nanogels: A Promising Platform for Therapeutic and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial efficacy of this compound peptide in combination with EDTA against biofilms in dentinal tubules: Primary irrigation, recovery and re-irrigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Hyaluronic acid-based nanogels improve in vivo compatibility of the anti-biofilm peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Effect of Peptide this compound Used Alone or Mixed with EDTA on Mono- and Multispecies Biofilms in Dentin Canals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound peptide [novoprolabs.com]
- 8. dovepress.com [dovepress.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Stable Formulations of Peptide-Based Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Synergy of DJK-5 with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJK-5 is a D-enantiomeric, protease-resistant peptide with potent, broad-spectrum anti-biofilm activity.[1][2] Its mechanism of action involves targeting the intracellular stringent response signal molecule (p)ppGpp, leading to its degradation.[1][3] The stringent response is a key survival mechanism in bacteria, and its disruption by this compound makes bacteria more susceptible to conventional antibiotics. This has led to significant interest in the synergistic potential of this compound with existing antibiotic therapies, offering a promising strategy to combat antibiotic resistance and treat persistent biofilm-associated infections.[1][4][5] Studies have shown that this compound can enhance the efficacy of antibiotics against various pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and other ESKAPE pathogens, both in vitro and in vivo.[5][6] This document provides detailed protocols for assessing the synergistic activity of this compound with conventional antibiotics.
Core Concepts and Mechanisms
This compound's primary mechanism of action is the disruption of the bacterial stringent response by promoting the degradation of (p)ppGpp.[1][3] This "stress alarmone" is crucial for bacterial survival under harsh conditions and for the formation and maintenance of biofilms. By targeting this pathway, this compound renders bacteria in a more metabolically active and vulnerable state, thereby increasing their susceptibility to the action of conventional antibiotics.[5] Additionally, some studies suggest that this compound may also contribute to the disruption of the bacterial membrane integrity, further facilitating the entry of antibiotics into the bacterial cell.[7]
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound synergistic action.
Experimental Protocols
This section details the key in vitro methods for evaluating the synergistic potential of this compound with conventional antibiotics.
Checkerboard Microdilution Assay
The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[8][9][10] The assay involves testing a range of concentrations of both agents, alone and in combination, to determine the minimum inhibitory concentration (MIC) of each in the presence of the other. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
This compound peptide (lyophilized)
-
Conventional antibiotic(s) of interest
-
Relevant bacterial strain(s) (e.g., ATCC strains or clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of serial dilutions of this compound (horizontally) and the conventional antibiotic (vertically).
-
Typically, two-fold serial dilutions are prepared. The concentration range should span from well above to well below the known or expected MIC of each agent.
-
Include control wells for each agent alone to determine their individual MICs. Also include a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
-
Interpretation of FIC Index: [11][12]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard microdilution assay.
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[13][14][15] This method is particularly useful for confirming synergistic interactions observed in the checkerboard assay and for understanding the rate of bacterial killing.
Materials:
-
This compound peptide
-
Conventional antibiotic(s)
-
Bacterial strain(s)
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Cultures:
-
Grow an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture into fresh CAMHB and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Adjust the bacterial suspension to a starting concentration of approximately 1 x 10^6 CFU/mL in flasks containing CAMHB with the desired concentrations of this compound, the antibiotic, or their combination. Include a growth control without any antimicrobial agents.
-
-
Antimicrobial Concentrations:
-
The concentrations used are typically based on the MIC values obtained from the checkerboard assay (e.g., 0.5x MIC, 1x MIC, 2x MIC). For synergy testing, sub-inhibitory concentrations of both agents are often used in combination.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition (this compound alone, antibiotic alone, combination, and growth control).
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point (e.g., 24 hours) for the combination compared to the most active single agent.[16]
-
Bacterial Membrane Permeabilization Assay
This assay helps to investigate whether this compound enhances the permeability of the bacterial membrane, which could be a contributing factor to its synergistic effect. Fluorescent probes that are sensitive to membrane integrity are commonly used.[17][18][19]
Materials:
-
This compound peptide
-
Bacterial strain(s)
-
N-Phenyl-1-naphthylamine (NPN) for outer membrane permeabilization
-
Propidium Iodide (PI) for inner membrane permeabilization
-
Buffer (e.g., PBS or HEPES)
-
Fluorometer or fluorescence microplate reader
Procedure (NPN Uptake Assay):
-
Cell Preparation:
-
Grow bacteria to the mid-log phase, then harvest by centrifugation.
-
Wash and resuspend the cells in the assay buffer to a specific OD.
-
-
Assay:
-
Add NPN to the bacterial suspension (final concentration typically 10 µM).
-
Measure the baseline fluorescence.
-
Add this compound at various concentrations.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN has entered the outer membrane.
-
Procedure (PI Uptake Assay):
-
Cell Preparation:
-
Similar to the NPN assay, prepare a suspension of mid-log phase bacteria.
-
-
Assay:
-
Add PI to the bacterial suspension.
-
Measure the baseline fluorescence.
-
Add this compound.
-
Monitor the increase in fluorescence. PI can only enter cells with a compromised inner membrane, where it intercalates with DNA and fluoresces.
-
Data Presentation
Quantitative data from the synergy testing protocols should be summarized in clear and structured tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound in Combination with Antibiotic X against P. aeruginosa
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (this compound + Antibiotic X) | Interpretation |
| This compound | 4 | 1 | 0.25 | 0.5 | Synergy |
| Antibiotic X | 8 | 2 | 0.25 |
Table 2: Time-Kill Assay Results for this compound and Antibiotic Y against S. aureus at 24 hours
| Treatment | Initial Inoculum (log10 CFU/mL) | Final Viable Count (log10 CFU/mL) | Change in Viable Count (log10 CFU/mL) |
| Growth Control | 6.0 | 8.5 | +2.5 |
| This compound (0.5x MIC) | 6.0 | 7.8 | +1.8 |
| Antibiotic Y (0.5x MIC) | 6.0 | 7.5 | +1.5 |
| This compound + Antibiotic Y | 6.0 | 3.2 | -2.8 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to evaluate the synergistic potential of the anti-biofilm peptide this compound with conventional antibiotics. By employing the checkerboard and time-kill assays, researchers can quantify the nature and extent of these interactions. Furthermore, membrane permeabilization assays can offer insights into the underlying mechanisms of synergy. The data generated from these studies will be crucial for the pre-clinical development of novel combination therapies to address the growing challenge of antibiotic resistance and biofilm-associated infections.
References
- 1. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
- 3. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-biofilm peptides as a new weapon in antimicrobial warfare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy between conventional antibiotics and anti-biofilm peptides in a murine, sub-cutaneous abscess model caused by recalcitrant ESKAPE pathogens | PLOS Pathogens [journals.plos.org]
- 6. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent immobilization of this compound peptide on porous titanium for enhanced antibacterial effects and restrained inflammatory osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4.5. Bacterial Membrane Permeabilization Assays [bio-protocol.org]
Application Notes and Protocols for Covalent Immobilization of DJK-5 on Titanium Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Implant-associated infections are a significant challenge in modern medicine, often leading to implant failure, prolonged hospitalization, and increased patient morbidity. The covalent immobilization of antimicrobial peptides (AMPs) onto implant surfaces represents a promising strategy to combat these infections. DJK-5, a potent D-enantiomeric antimicrobial peptide, has demonstrated broad-spectrum antibacterial and anti-inflammatory properties. This document provides detailed application notes and protocols for the covalent immobilization of this compound onto titanium surfaces, a common material for orthopedic and dental implants. The methodologies described herein aim to create a stable, bioactive surface that actively prevents bacterial colonization and mitigates inflammatory responses, thereby improving implant osseointegration and long-term success.[1][2][3]
Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound immobilized on titanium surfaces.
Table 1: Antibacterial Efficacy of this compound Immobilized Titanium
| Bacterial Strain(s) | Type | Antibacterial Efficiency (%) | Reference |
| Gram-positive and Gram-negative bacteria | Broad Spectrum | >90 | [1][3] |
| S. aureus, S. epidermidis, P. aeruginosa (mixed) | Mixed Culture | 91.36 | [1][3] |
Table 2: Anti-inflammatory Properties of this compound Immobilized Titanium
| Biological Effect | Key Signaling Pathway Affected | Outcome | Reference |
| Suppression of inflammatory reaction | NF-κB Signaling Pathway | Decreased release of pro-inflammatory factors, Increased secretion of anti-inflammatory factors | [1][2] |
Experimental Protocols
Protocol for Titanium Surface Preparation
This protocol details the cleaning and activation of titanium surfaces to ensure efficient and uniform immobilization of this compound.
Materials:
-
Titanium substrates (discs or other forms)
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized (DI) water
-
Ultrasonic bath
-
Drying oven or nitrogen gas stream
Procedure:
-
Place the titanium substrates in a beaker.
-
Add acetone to completely submerge the substrates.
-
Ultrasonicate for 15 minutes to remove organic contaminants.
-
Discard the acetone and rinse the substrates thoroughly with DI water.
-
Add ethanol to completely submerge the substrates.
-
Ultrasonicate for another 15 minutes.
-
Discard the ethanol and rinse the substrates thoroughly with DI water.
-
Dry the substrates in an oven at 60-70°C or under a stream of nitrogen gas.
-
For enhanced hydroxyl group formation, the cleaned substrates can be treated with a 5M sodium hydroxide solution at 60°C for 24 hours, followed by thorough rinsing with DI water and drying.
Protocol for Covalent Immobilization of this compound via Dopamine Chemistry
This protocol describes the use of polydopamine as a versatile and effective linker for the covalent attachment of this compound to the prepared titanium surface.
Materials:
-
Cleaned titanium substrates
-
Dopamine hydrochloride
-
Tris-HCl buffer (10 mM, pH 8.5)
-
This compound peptide solution (concentration to be optimized based on application, e.g., 1 mg/mL in sterile PBS)
-
Sterile phosphate-buffered saline (PBS)
-
Orbital shaker
Procedure:
-
Prepare a 2 mg/mL solution of dopamine hydrochloride in 10 mM Tris-HCl buffer (pH 8.5).
-
Place the cleaned titanium substrates in a sterile container (e.g., a multi-well plate).
-
Add the dopamine solution to each well, ensuring the substrates are fully immersed.
-
Incubate for 18-24 hours at room temperature on an orbital shaker to allow for the formation of a polydopamine layer.
-
After incubation, carefully remove the substrates and rinse them thoroughly with DI water to remove any non-adherent polydopamine.
-
Dry the polydopamine-coated titanium substrates under a stream of nitrogen gas or in a vacuum oven.
-
Immerse the polydopamine-coated substrates in the this compound peptide solution.
-
Incubate for 12-24 hours at 4°C or room temperature with gentle agitation. The primary amine groups on the this compound peptide will form covalent bonds with the catechol groups of the polydopamine layer.
-
After incubation, rinse the substrates extensively with sterile PBS to remove any non-covalently bound peptide.
-
Dry the this compound immobilized titanium substrates and store them in a sterile, dry environment until use.
Protocol for Surface Characterization
Confirming the successful immobilization of this compound is crucial. The following are key characterization techniques.
a) X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of nitrogen from the peptide.
-
Procedure: Analyze the survey spectra of unmodified, polydopamine-coated, and this compound immobilized titanium surfaces. Look for the appearance and increase in the N 1s peak after peptide immobilization. High-resolution scans of the C 1s, O 1s, N 1s, and Ti 2p regions can provide information on chemical bonding.
b) Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present on the surface.
-
Procedure: Use Attenuated Total Reflectance (ATR)-FTIR to analyze the surfaces. Look for characteristic amide I and amide II bands (around 1650 cm⁻¹ and 1540 cm⁻¹, respectively) which are indicative of the peptide backbone, confirming the presence of this compound.
Protocol for In Vitro Antibacterial Assay
This protocol provides a method to assess the antibacterial activity of the this compound functionalized titanium surface.
Materials:
-
This compound immobilized and control (unmodified) titanium substrates
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Bacterial growth medium (e.g., Tryptic Soy Broth - TSB)
-
Agar plates (e.g., Tryptic Soy Agar - TSA)
-
Sterile PBS
-
Incubator
-
Plate reader (for optical density measurements) or colony counting equipment
Procedure:
-
Sterilize the this compound immobilized and control titanium substrates (e.g., via UV irradiation).
-
Prepare a bacterial suspension of a known concentration (e.g., 10⁶ CFU/mL) in the appropriate growth medium.
-
Place the sterile substrates in a multi-well plate and add the bacterial suspension to each well.
-
Incubate at 37°C for a specified period (e.g., 24 hours).
-
After incubation, gently wash the substrates with sterile PBS to remove non-adherent bacteria.
-
To quantify the adherent bacteria, the substrates can be:
-
Sonication and Plating: Transferred to a tube with sterile PBS and sonicated to dislodge the adherent bacteria. The resulting suspension is then serially diluted and plated on agar plates to determine the number of colony-forming units (CFU).
-
Live/Dead Staining: Stained with a viability dye (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit) and visualized using fluorescence microscopy to assess the proportion of live and dead bacteria on the surface.
-
-
Compare the number of viable bacteria on the this compound immobilized surfaces to the control surfaces to determine the antibacterial efficiency.
Visualizations
Experimental Workflow
Caption: Workflow for this compound immobilization on titanium.
Signaling Pathway
Caption: this compound inhibits the NF-κB inflammatory pathway.
References
- 1. Covalent immobilization of this compound peptide on porous titanium for enhanced antibacterial effects and restrained inflammatory osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Immobilization of Collagen on Titanium through Polydopamine Coating to Improve Cellular Performances of MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for DJK-5 Encapsulation in Hyaluronic Acid-Based Nanogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria and the challenge of treating biofilm-associated infections necessitate novel therapeutic strategies. Anti-biofilm peptides, such as the D-enantiomeric peptide DJK-5, have shown significant promise in preventing and eradicating bacterial biofilms. This compound acts by targeting the stringent response signaling molecule (p)ppGpp, which is crucial for biofilm formation and maintenance.[1] However, the clinical translation of such peptides can be hampered by potential host toxicity.
Encapsulation of this compound in biocompatible nanocarriers like hyaluronic acid (HA)-based nanogels offers a promising solution to mitigate toxicity while maintaining therapeutic efficacy.[2][3] Hyaluronic acid is a natural, biodegradable, and biocompatible glycosaminoglycan that can be chemically modified to form self-assembling nanogels. Furthermore, HA is the primary ligand for the CD44 receptor, which is overexpressed on various cell types, including immune cells, potentially allowing for targeted delivery to sites of infection and inflammation.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of this compound encapsulated in hyaluronic acid-based nanogels.
Key Applications
-
Targeted antimicrobial delivery: Leveraging the HA-CD44 interaction for targeted delivery of this compound to infection sites.
-
Reduced cytotoxicity: Encapsulation in HA-nanogels has been shown to decrease the systemic toxicity of this compound.[2][3]
-
Treatment of biofilm-associated infections: Effective against a broad spectrum of bacterial biofilms, including those formed by Pseudomonas aeruginosa.[1][2][3]
-
Combination therapy: Potential for synergistic effects when used in combination with conventional antibiotics.[1]
Data Summary
The following tables summarize the key quantitative data regarding the physicochemical properties and biological activity of this compound-loaded HA nanogels.
Table 1: Physicochemical Characteristics of this compound-Loaded HA Nanogels
| Parameter | Value | Reference |
| Nanogel Size (diameter) | 174 - 194 nm | [2] |
| Polydispersity Index (PDI) | ~0.2 | [7] |
| Zeta Potential | -47 to -48 mV | [7] |
| Encapsulation Efficiency | 33 - 60% | [2] |
| Drug Loading | Not Specified |
Table 2: In Vitro and In Vivo Efficacy of this compound and this compound Nanogels
| Assay | Organism | Concentration/Dose | Result | Reference |
| Biofilm Inhibition (MBIC50) | P. aeruginosa | 1 µg/mL | 50% inhibition of biofilm formation. | [1] |
| Biofilm Eradication (in vitro) | Oral multispecies biofilm | 10 µg/mL | >85% of bacteria in a 3-day old biofilm killed after 3 minutes of exposure. | [8] |
| Murine Subcutaneous Abscess Model | P. aeruginosa LESB58 | 3 and 6 mg/mL (nanogel) | Reduced abscess size, comparable to free this compound. | [3] |
| In vivo Toxicity (Subcutaneous) | Mice | Toxicity of this compound was decreased four-fold when encapsulated in nanogels compared to the free peptide. | [2] | |
| In vivo Toxicity (Intravenous) | Mice | The dose of this compound that could be administered without inducing toxicity was more than doubled after encapsulation in nanogels. | [2] |
Experimental Protocols
Protocol 1: Synthesis of Octenyl Succinic Anhydride-Modified Hyaluronic Acid (OSA-HA)
This protocol describes the chemical modification of hyaluronic acid with octenyl succinic anhydride to create an amphiphilic polymer capable of self-assembly into nanogels.
Materials:
-
Hyaluronic acid (HA, e.g., 50 kDa)
-
Octenyl succinic anhydride (OSA)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH), 0.5 M
-
Ultrapure water
-
Dialysis tubing (MWCO appropriate for removing unreacted OSA and salts)
-
Lyophilizer
Procedure:
-
Dissolve 1.25 g of hyaluronic acid in 50 mL of ultrapure water.
-
Add sodium bicarbonate to the HA solution to achieve a 2 M carbonate solution and mix for 1 hour.
-
Adjust the pH of the solution to 8.5 with 0.5 M NaOH.
-
Slowly add octenyl succinic anhydride dropwise to the HA solution to reach a desired molar ratio of OSA to HA (e.g., 50:1).
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against ultrapure water for 3-5 days, with frequent water changes, to remove unreacted OSA, salts, and other small molecule impurities.
-
Freeze the purified OSA-HA solution and lyophilize to obtain a dry powder.
-
The degree of substitution can be determined using ¹H-NMR spectroscopy.
Protocol 2: Preparation of this compound Loaded HA-Based Nanogels
This protocol details the encapsulation of the this compound peptide into the pre-synthesized OSA-HA nanogels via self-assembly.
Materials:
-
Lyophilized OSA-HA
-
This compound peptide
-
Ultrapure water
-
Vortex mixer
Procedure:
-
Prepare a stock solution of OSA-HA in ultrapure water (e.g., 6.66 - 25 mg/mL).
-
Prepare a stock solution of this compound in ultrapure water at a concentration 10 times the final desired concentration (e.g., 20 - 75 mg/mL).
-
To form the nanogels, add the this compound solution to the OSA-HA solution to achieve a final peptide-to-polymer weight ratio of 0.3:1.
-
Immediately vortex the mixture for a short period to facilitate the self-assembly of the nanogels.
-
Allow the nanogel suspension to equilibrate for 1-2 hours at room temperature before use.
Protocol 3: Characterization of this compound Nanogels
Materials and Equipment:
-
This compound nanogel suspension
-
Ultrapure water (for dilution)
-
DLS instrument (e.g., Zetasizer)
-
Cuvettes for DLS measurement
Procedure:
-
Dilute a small aliquot of the nanogel suspension with ultrapure water to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).
-
Perform the measurement to obtain the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential of the nanogels.
Materials and Equipment:
-
This compound nanogel suspension
-
TEM grid (e.g., carbon-coated copper grid)
-
Pipette
-
Filter paper
-
Negative stain solution (e.g., uranyl acetate or phosphotungstic acid)
-
Transmission Electron Microscope
Procedure:
-
Place a drop of the diluted nanogel suspension onto a TEM grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess liquid using a piece of filter paper.
-
Apply a drop of negative stain solution to the grid for a brief period (e.g., 30-60 seconds).
-
Remove the excess stain with filter paper.
-
Allow the grid to air dry completely.
-
Image the grid using a TEM to observe the morphology and size of the nanogels.
Materials and Equipment:
-
This compound nanogel suspension
-
Ultracentrifuge
-
HPLC system with a suitable column for peptide analysis
-
Appropriate mobile phase for HPLC
Procedure:
-
Take a known volume of the nanogel suspension and centrifuge at high speed (e.g., 500,000 x g) for 30 minutes to pellet the nanogels.
-
Carefully collect the supernatant, which contains the unencapsulated this compound.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total weight of nanogels] x 100
-
Protocol 4: In Vitro Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This protocol can be used to assess the ability of this compound nanogels to prevent biofilm formation and eradicate pre-formed biofilms.
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
This compound nanogel suspension and free this compound solution (as a control)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
0.1% Crystal Violet solution
-
33% Acetic acid
-
Microplate reader
Biofilm Inhibition Assay:
-
Prepare a bacterial suspension in the growth medium and adjust the optical density to a standardized value (e.g., OD₆₀₀ of 0.1).
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of two-fold serial dilutions of the this compound nanogel suspension and free this compound to the wells. Include a no-treatment control.
-
Incubate the plate under appropriate conditions for biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently remove the planktonic bacteria by washing the wells with PBS.
-
Fix the biofilms with 150 µL of methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 150 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 200 µL of 33% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
Biofilm Eradication Assay:
-
Grow biofilms in a 96-well plate as described in steps 1 and 4 of the inhibition assay.
-
After biofilm formation, remove the planktonic bacteria and wash the wells with PBS.
-
Add 200 µL of serial dilutions of the this compound nanogel suspension and free this compound to the wells with pre-formed biofilms.
-
Incubate for a specified period (e.g., 1, 3, or 24 hours).
-
Wash the wells with PBS and proceed with crystal violet staining and quantification as described in steps 6-11 of the inhibition assay.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound nanogels on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound nanogel suspension and free this compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the this compound nanogel suspension and free this compound. Include a no-treatment control.
-
Incubate the cells for a specified time (e.g., 24 or 48 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 6: Murine Subcutaneous Abscess Model
This in vivo model is used to evaluate the efficacy of this compound nanogels in a high-density infection setting. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials and Equipment:
-
Female mice (e.g., CD-1 or C57BL/6)
-
P. aeruginosa strain (e.g., LESB58)
-
This compound nanogel suspension and free this compound solution
-
Saline (as a vehicle control)
-
Syringes and needles
-
Calipers
-
Anesthesia
Procedure:
-
Anesthetize the mice and shave a small area on their back.
-
Inject a suspension of P. aeruginosa (e.g., 1-5 x 10⁷ CFU in 50 µL) subcutaneously to induce abscess formation.[1]
-
At a specified time post-infection (e.g., 1 hour), inject the treatment directly into the abscess. Treatments can include this compound nanogels (e.g., at 3 and 6 mg/mL), free this compound, or a vehicle control (saline).
-
Monitor the animals daily for signs of distress and measure the abscess size using calipers.
-
At a predetermined endpoint (e.g., day 3 post-infection), euthanize the mice.
-
The abscess can be excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/abscess).
Visualizations
Caption: Mechanism of action of this compound nanogels against bacterial biofilms.
Caption: Experimental workflow for this compound nanogel development and evaluation.
Caption: Hyaluronic acid-CD44 signaling pathway in immune cells.
References
- 1. researchgate.net [researchgate.net]
- 2. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of the hyaluronan receptor CD44 affects the course of bacterial otitis media and reduces leukocyte recruitment to the middle ear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DJK-5 in Dental Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: DJK-5 is a synthetic, short D-enantiomeric peptide known for its potent, broad-spectrum anti-biofilm properties.[1][2] Its resistance to proteolytic degradation makes it a promising candidate for various applications in oral healthcare, where bacterial biofilms, or plaque, are the primary cause of common dental diseases like caries, gingivitis, and periodontitis.[1][3] this compound's unique mechanism of action, which targets the bacterial stress response, distinguishes it from traditional antibiotics and antiseptics. This document outlines the practical applications of this compound in dental research, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
This compound functions by disrupting the bacterial stringent stress response. It penetrates the bacterial cell membrane and targets the intracellular alarmone nucleotides, guanosine tetraphosphate and pentaphosphate ((p)ppGpp).[4][5] By promoting the degradation of (p)ppGpp, this compound effectively inhibits the bacteria's ability to adapt to stressful conditions, which is crucial for biofilm formation, maintenance, and virulence.[4][5]
Caption: Mechanism of Action of this compound Peptide.
Key Applications in Dental Research
-
Inhibition and Eradication of Oral Biofilms: this compound has demonstrated significant efficacy in both preventing the formation of multi-species oral biofilms and destroying pre-formed plaque.[1][2] It is effective against biofilms grown on surfaces mimicking teeth, such as hydroxyapatite, as well as on common dental restorative materials.[1][3]
-
Endodontic Disinfection: In root canal treatments, this compound shows potential as a powerful antimicrobial irrigant.[4] Studies show it can effectively kill bacteria, including the persistent Enterococcus faecalis, within dentinal tubules.[4] Its performance is notably enhanced when used in a sequential irrigation protocol with agents like sodium hypochlorite (NaOCl) and EDTA, which help remove the smear layer and expose the underlying bacteria.[4][6]
-
Synergistic Activity with Conventional Antiseptics: this compound can be combined with common oral antiseptics like chlorhexidine (CHX). This combination has been shown to produce a synergistic effect, leading to more rapid and comprehensive killing of biofilm bacteria than either agent used alone.[1][2]
Data Presentation: Quantitative Efficacy
The following tables summarize the performance of this compound across various dental research models.
Table 1: Efficacy of this compound Against Multi-Species Plaque Biofilms
| Parameter | Concentration | Duration | Result | Citation |
|---|---|---|---|---|
| Biofilm Prevention | 10 µg/mL | 72 hours | >90% reduction in biofilm biovolume | [1][2] |
| Killing in Pre-formed Biofilms | 10 µg/mL | Continuous | >85% bacterial death in 1- and 3-day old biofilms | [1][2] |
| Rapid Eradication | 10 µg/mL | 3-minute exposure | 79-86% bacterial death in 3-day old biofilms | [1][2] |
| Killing of Suspended Bacteria | 10 µg/mL | 30 minutes | 99-100% killing of bacteria from disaggregated biofilms |[1][2] |
Table 2: Efficacy of this compound in Dentin Canal Disinfection Models
| Biofilm Type | Condition | Irrigation Protocol | Duration | Result (% Bacterial Death) | Citation |
|---|---|---|---|---|---|
| E. faecalis | No Smear Layer | 10 µg/mL this compound | 3 minutes | 78.3% | [4] |
| Multi-species | No Smear Layer | 10 µg/mL this compound | 3 minutes | 75.0% | [4] |
| Multi-species | Smear Layer Present | 6% NaOCl → 8.5% EDTA + 10 µg/mL this compound | 10 minutes | Highest killing rates achieved |[6][7] |
Table 3: Comparative Efficacy of this compound
| Comparison | Model | Result | Citation |
|---|---|---|---|
| This compound vs. Peptide 1018 | Plaque Biofilm | This compound is significantly more potent in killing biofilm microbes. | [1][3][8] |
| This compound vs. Chlorhexidine (CHX) | Plaque Biofilm | This compound alone killed a much higher percentage of bacteria. | [1] |
| This compound + CHX Combination | Plaque Biofilm | Combination killed >88% of bacteria in 3 minutes, showing the best performance. |[1][2] |
Experimental Protocols
Protocol 1: In Vitro Oral Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of oral biofilms.
Caption: Workflow for Biofilm Inhibition Assay.
Methodology:
-
Disk Preparation: Sterilize hydroxyapatite disks and coat them with sterile human saliva for 1 hour to form a pellicle.
-
Inoculation: Place the saliva-coated disks in a 24-well plate. Add a suspension of human plaque bacteria in a suitable growth medium (e.g., BHI).
-
Treatment: Add this compound to the wells to achieve final concentrations (e.g., 5 and 10 µg/mL). Include a vehicle (water) control and a positive control (e.g., peptide 1018).
-
Incubation: Incubate the plate anaerobically at 37°C for 24 to 72 hours to allow biofilm formation.
-
Staining: After incubation, gently wash the disks with PBS to remove planktonic bacteria. Stain the biofilms using a LIVE/DEAD viability kit (e.g., BacLight), which stains live cells green (SYTO 9) and dead cells red (propidium iodide).
-
Analysis: Visualize the biofilms using Confocal Laser Scanning Microscopy (CLSM). Acquire z-stack images from multiple random locations on each disk.
-
Quantification: Analyze the CLSM images using software (e.g., ImageJ) to calculate the total biovolume and the ratio of live to dead bacteria.
Protocol 2: Eradication of Pre-formed Oral Biofilms
This protocol evaluates the efficacy of this compound against established biofilms.
Methodology:
-
Biofilm Formation: Grow multi-species plaque biofilms on saliva-coated hydroxyapatite disks for a set period (e.g., 3 days) as described in Protocol 1, but without any test agents.
-
Treatment: After the growth phase, transfer the disks to a new plate. Expose the pre-formed biofilms to a solution of this compound (e.g., 10 µg/mL) for a short duration (e.g., 1, 3, or 30 minutes). Include controls.
-
Staining and Analysis: Following the brief exposure, wash the disks, stain with a LIVE/DEAD kit, and analyze via CLSM as detailed in Protocol 1.
-
Quantification: Determine the percentage of dead bacterial cells within the biofilm structure to assess the eradicating efficacy of the peptide.
Protocol 3: Dentin Canal Disinfection Model
This protocol simulates the clinical application of this compound as an endodontic irrigant.
Caption: Logic Flow for Endodontic Irrigation.
Methodology:
-
Specimen Preparation: Prepare standardized dentin blocks from extracted human teeth. Enlarge the root canals to a uniform size.
-
Biofilm Growth: Sterilize the dentin blocks. Centrifuge a bacterial suspension (e.g., E. faecalis or multi-species plaque) into the dentinal tubules and incubate for 1-3 weeks to allow for deep biofilm formation.
-
Smear Layer Creation (Optional): To simulate the clinical condition after mechanical instrumentation, create a uniform smear layer on the canal surface of some specimens.
-
Irrigation Protocol: Expose the specimens to a sequence of irrigants. A highly effective sequence is:
-
a. 6% Sodium Hypochlorite (NaOCl) for 3-10 minutes.
-
b. 17% EDTA or a mixture of 8.5% EDTA + 10 µg/mL this compound for 3-10 minutes.
-
c. Final rinse with sterile water or the this compound solution.
-
Controls: Include groups treated with single agents (this compound alone, NaOCl alone) and sterile water.
-
-
Analysis: After irrigation, split the dentin blocks longitudinally. Stain the exposed dentinal tubules with a LIVE/DEAD kit.
-
Quantification: Use CLSM to visualize the bacteria within the tubules and quantify the proportion of dead cells at various depths from the canal wall.
Conclusion and Future Directions
The D-enantiomeric peptide this compound demonstrates exceptional anti-biofilm activity against oral pathogens, making it a highly valuable tool for dental research. Its efficacy in preventing biofilm formation, eradicating mature plaque, and disinfecting complex structures like dentinal tubules has been well-documented.[1][4] Furthermore, its low cytotoxicity and synergistic potential with existing antiseptics highlight its promise for translation into clinical applications.[3] Future research should focus on in vivo studies to confirm its safety and efficacy in the complex oral environment, optimize delivery vehicles (e.g., mouthrinses, gels, or varnishes), and further explore its mechanism against a wider range of oral pathogens.
References
- 1. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
- 2. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. Antimicrobial Effect of Peptide this compound Used Alone or Mixed with EDTA on Mono- and Multispecies Biofilms in Dentin Canals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial efficacy of this compound peptide in combination with EDTA against biofilms in dentinal tubules: Primary irrigation, recovery and re-irrigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiofilm peptides against oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DJK-5 Peptide In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the DJK-5 peptide in in vivo studies. The information is curated for scientists and drug development professionals to navigate and overcome potential challenges, particularly regarding peptide toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound peptide?
A1: this compound is a D-enantiomeric, protease-resistant peptide with broad-spectrum anti-biofilm activity.[1][2] Its primary mechanism involves penetrating bacterial cells and targeting the intracellular stringent response signal, guanosine tetraphosphate (ppGpp).[1][3][4] this compound promotes the degradation of (p)ppGpp, which is crucial for biofilm formation and maintenance, thereby inhibiting and eradicating biofilms.[4][5] Additionally, this compound can disrupt the integrity of bacterial membranes, leading to the leakage of intracellular contents.[6][7]
Q2: What are the known in vivo toxicities associated with the this compound peptide?
A2: While this compound is effective against bacterial biofilms, in vivo studies have indicated potential host toxicity, which can be a limiting factor for its therapeutic use.[8] The specific toxic effects can vary depending on the dosage and administration route. For instance, intravenous and subcutaneous administrations of the non-formulated peptide have shown dose-dependent toxicity in murine models.[8]
Q3: Are there proven strategies to mitigate the in vivo toxicity of this compound?
A3: Yes, encapsulation of this compound into drug delivery systems is a highly effective strategy. Specifically, hyaluronic acid-based nanogels have been shown to significantly improve the in vivo compatibility of this compound.[8][9] This formulation protects the host from direct exposure to high concentrations of the peptide, thereby reducing its toxicity without compromising its anti-biofilm efficacy.[8][9]
Q4: How does this compound's D-enantiomeric structure affect its in vivo performance?
A4: The D-enantiomeric nature of this compound makes it resistant to degradation by host proteases.[1][5] This is a significant advantage for in vivo applications as it increases the peptide's stability and bioavailability, allowing for a sustained therapeutic effect.[10]
Q5: Can this compound be used in combination with conventional antibiotics?
A5: Yes, this compound has demonstrated synergistic activity with various conventional antibiotics against a range of multidrug-resistant pathogens.[4][5] This combination can lead to the eradication of mature biofilms and may allow for the use of lower, less toxic concentrations of both this compound and the antibiotic.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Observed in vivo toxicity (e.g., adverse clinical signs, weight loss) at desired therapeutic dose. | High localized concentration of free peptide upon administration. | Encapsulate this compound in a biocompatible delivery system. Hyaluronic acid-based nanogels have been shown to significantly reduce toxicity.[8][9] This approach can more than double the maximum tolerated intravenous dose and reduce subcutaneous toxicity by four-fold.[8] |
| Lack of efficacy in a murine abscess model. | Insufficient peptide concentration at the infection site or degradation. | While this compound is protease-resistant, ensure proper formulation and administration. Consider co-administration with antibiotics to enhance efficacy.[11] Also, verify the bacterial strain's susceptibility to this compound in vitro before proceeding with in vivo studies. |
| Difficulty in dissolving or formulating the lyophilized peptide. | The presence of counterions like trifluoroacetic acid (TFA) from purification can affect solubility. | TFA salts generally enhance the solubility of peptides in aqueous solutions.[12] Refer to the manufacturer's guidelines for recommended solvents. For in vivo use, ensure the final formulation is sterile and at a physiologically compatible pH. |
| Inconsistent results between experimental replicates. | Variability in animal models, infection establishment, or peptide administration. | Standardize the experimental protocol meticulously. Ensure consistent bacterial load for infection, precise administration of the peptide (volume and site), and uniform animal characteristics (age, weight, sex). |
Quantitative Data Summary
The following table summarizes the quantitative data on the mitigation of this compound toxicity using hyaluronic acid-based nanogels in a murine model.
| Administration Route | Formulation | Toxicity Outcome | Reference |
| Intravenous | This compound in Nanogels | >2-fold increase in the maximum tolerated dose compared to free peptide. | [8] |
| Subcutaneous | This compound in Nanogels | 4-fold decrease in toxicity compared to free peptide. | [8][9] |
Key Experimental Protocols
Murine Abscess Model for Testing this compound Efficacy and Toxicity
This protocol is a generalized summary based on published studies.[8][11]
-
Animal Model: Utilize appropriate mouse strains (e.g., CD-1 mice).
-
Bacterial Culture: Prepare a logarithmic phase culture of the desired bacterial strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).
-
Infection: Inject a defined bacterial load subcutaneously into the flank of the mice to induce abscess formation.
-
Treatment Formulation: Prepare this compound in a sterile vehicle (e.g., saline) or encapsulated in a delivery system like hyaluronic acid-based nanogels.
-
Administration: Administer the this compound formulation via the desired route (e.g., intravenously or subcutaneously) at various concentrations. Include control groups receiving the vehicle or empty nanogels.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, behavioral changes, and skin reactions at the injection site. Measure the abscess size regularly.
-
Endpoint Analysis: At a predetermined time point, euthanize the animals. Excise the abscesses to determine the bacterial load (CFU/gram of tissue). Tissues from major organs can be collected for histopathological analysis to assess toxicity.
Visualizations
Caption: Mechanism of this compound anti-biofilm activity.
Caption: Workflow for mitigating this compound in vivo toxicity.
References
- 1. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
- 2. cpcscientific.com [cpcscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-biofilm peptides as a new weapon in antimicrobial warfare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent immobilization of this compound peptide on porous titanium for enhanced antibacterial effects and restrained inflammatory osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyaluronic acid-based nanogels improve in vivo compatibility of the anti-biofilm peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced delivery systems for peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]
- 12. This compound peptide [novoprolabs.com]
improving the stability and delivery of DJK-5
Technical Support Center: DJK-5
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, delivery, and effective use of the this compound anti-biofilm peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 12-amino acid D-enantiomeric peptide (sequence: vqwrairvrvir) designed for its potent anti-biofilm activity.[1] Its D-amino acid composition provides significant resistance to degradation by proteases.[2][3] The primary mechanism of action involves targeting the highly conserved stringent stress response in bacteria.[4][5] this compound binds to the alarmone signaling molecule guanosine tetraphosphate (ppGpp), triggering its degradation.[2][3] This disruption of the stringent response is crucial for preventing biofilm formation and eradicating established biofilms.[5][6] Some studies also suggest that this compound can increase bacterial membrane permeability.[6][7]
Q2: How should I store and handle lyophilized this compound peptide?
A2: Lyophilized this compound peptide should be stored in a freezer at or below -20°C to ensure its long-term stability.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q3: The this compound I received is a TFA salt. What does this mean for my experiments?
A3: this compound is often purified using High-Performance Liquid Chromatography (HPLC) with trifluoroacetic acid (TFA) as a counterion. The presence of TFA salt can have the following implications:
-
Net Weight: The TFA salt contributes to the total mass of the product. Typically, the peptide content is greater than 80% of the total weight.[1]
-
Solubility: TFA salts generally enhance the solubility of peptides in aqueous solutions.[1]
-
Biological Assays: For most standard in vitro assays, the residual TFA levels do not interfere with the results. However, for highly sensitive cellular or biochemical studies, its presence should be noted.[1]
Q4: My this compound solution appears cloudy or shows poor solubility. How can I improve this?
A4: While the TFA salt form aids solubility, issues can still arise. Here are some troubleshooting steps:
-
Initial Dissolution: For initial stock solutions, consider using a small amount of dimethyl sulfoxide (DMSO).
-
In Vivo Formulations: For animal studies where water solubility is low, various formulations can be tested. Common examples include combinations of DMSO, Tween 80, PEG300, and saline or corn oil.[8] Always prepare a small test formulation to ensure compatibility before preparing a large batch.
Q5: Can this compound be used in combination with conventional antibiotics?
A5: Yes, this compound has demonstrated strong synergistic activity with various conventional antibiotics.[2] This combination can reduce the antibiotic concentration required for biofilm inhibition and eradication by up to 64-fold.[2] It has also been shown to increase Staphylococcus aureus sensitivity to colistin in co-biofilms with Pseudomonas aeruginosa.[5][7][9]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent anti-biofilm activity in vitro | 1. Peptide degradation due to improper storage. 2. Inaccurate peptide concentration due to TFA salt weight. 3. Interference from media components. | 1. Ensure lyophilized peptide is stored at ≤ -20°C. Prepare fresh stock solutions and use them within a reasonable timeframe. 2. Adjust concentration calculations to account for the peptide purity (typically >80%). 3. Be aware that high nutrient content in some media (e.g., BHI) might suppress ppGpp formation, potentially affecting this compound's efficacy.[3] |
| Low efficacy in an in vivo model | 1. Protease degradation (though less likely for a D-peptide). 2. Poor bioavailability or rapid clearance. 3. Insufficient peptide concentration at the infection site. | 1. Confirm the peptide is the D-enantiomeric form. 2. Consider using a delivery vehicle like hyaluronic acid-based nanogels to improve compatibility and retention.[1] 3. Optimize the dosage and administration route (e.g., intra-abscess vs. intraperitoneal injection).[6] Synergistic treatment with an appropriate antibiotic is also recommended.[5] |
| Precipitation when mixing with other agents | Chemical incompatibility. | This compound is a peptide and can be inactivated by harsh chemicals. For instance, it should not be mixed directly with sodium hypochlorite (NaOCl) due to NaOCl's reaction with amino groups.[10] It has been shown to be compatible with EDTA.[10][11] Always check for compatibility before preparing mixtures. |
| Cytotoxicity observed in cell culture | High concentration of this compound or the solvent (e.g., DMSO). | While this compound generally shows low cytotoxicity, it's crucial to determine the optimal concentration that is effective against biofilms without harming host cells.[12] Always run a vehicle control (e.g., media with the same concentration of DMSO) to rule out solvent-induced toxicity. |
Quantitative Data Summary
Table 1: Biofilm Inhibitory Concentrations of this compound against Various Pathogens
| Bacterial Species | Biofilm Inhibitory Concentration (µg/mL) | Reference |
| Pseudomonas aeruginosa PA14 | 0.5 - 2.5 | [2] |
| Enterohemorrhagic Escherichia coli O157 | 8 | [2] |
| Burkholderia cenocepacia | 0.4 | [2] |
| Oral Multispecies Biofilms | 10 | [3][12] |
Table 2: In Vivo Efficacy of this compound in a C. elegans Infection Model
| Treatment Group (P. aeruginosa PAO1 infected) | Survival Rate after 48h (%) | Reference |
| Untreated Control | 0 | [2] |
| This compound | ~100 | [2] |
| DJK-6 (related peptide) | ~100 | [2] |
| 1018 (L-amino acid peptide) | < 10 | [2] |
Visualizations: Pathways and Workflows
References
- 1. This compound peptide [novoprolabs.com]
- 2. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Bacterial | 1809102-71-3 | Invivochem [invivochem.com]
- 9. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 10. cmdr.ubc.ca [cmdr.ubc.ca]
- 11. Antimicrobial efficacy of this compound peptide in combination with EDTA against biofilms in dentinal tubules: Primary irrigation, recovery and re-irrigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Path to Clinical Translation of DJK-5: A Technical Support Center
For researchers, scientists, and drug development professionals advancing the clinical translation of the anti-biofilm peptide DJK-5, this technical support center offers troubleshooting guidance and answers to frequently asked questions. This resource addresses common experimental challenges to facilitate a smoother transition from bench to bedside.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental evaluation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent anti-biofilm activity | - Peptide aggregation: this compound, like many peptides, can aggregate, reducing its effective concentration. - Improper peptide storage: Exposure to moisture or repeated freeze-thaw cycles can degrade the peptide. - Suboptimal assay conditions: pH, media components, or the presence of serum proteins can interfere with peptide activity. - Bacterial strain variability: Different bacterial strains can exhibit varying susceptibility to this compound. | - Ensure proper solubilization: Dissolve lyophilized this compound in sterile distilled water. For difficult-to-dissolve peptides, a small amount of acetic acid for basic peptides can be added. Sonication may also aid dissolution. - Follow storage guidelines: Store lyophilized peptide at -20°C or colder. Aliquot the peptide solution to avoid multiple freeze-thaw cycles. - Optimize assay buffer: Use a buffer with a pH between 5 and 7. If using media containing serum, be aware that proteins can bind to the peptide and reduce its activity. - Confirm bacterial susceptibility: Perform initial MIC and MBIC50 testing on the specific bacterial strains being used. |
| High variability in in vivo efficacy studies | - Inconsistent dosing or administration: Improper injection technique can lead to variability in the amount of peptide reaching the target site. - Rapid peptide clearance: Peptides can be quickly cleared from circulation, reducing their therapeutic window. - Animal model variability: Differences in animal age, weight, and health status can impact study outcomes. | - Standardize administration protocol: Ensure all personnel are trained on the correct injection technique for the chosen route (e.g., subcutaneous, intravenous). - Consider a delivery system: Encapsulating this compound in a delivery system, such as hyaluronic acid-based nanogels, can improve its in vivo compatibility and reduce clearance. - Control for animal variability: Use animals of a consistent age and weight, and ensure they are healthy before starting the experiment. |
| Synergy with antibiotics is not observed or is inconsistent | - Incorrect concentration ratios: The synergistic effect is often dependent on the specific concentrations of both the peptide and the antibiotic. - Assay methodology: The checkerboard assay can have limitations and may not always capture synergistic interactions accurately. - Antagonistic interactions: In some cases, the combination of a peptide and an antibiotic can be antagonistic. | - Perform a thorough checkerboard assay: Test a wide range of concentrations for both this compound and the antibiotic to identify the optimal synergistic ratio. - Confirm with a time-kill assay: This method can provide more detailed information on the dynamics of the interaction between the peptide and the antibiotic. - Evaluate different antibiotic classes: this compound has shown synergy with various classes of antibiotics; test multiple options to find the most effective combination for your target pathogen. |
| Evidence of host cell toxicity | - High peptide concentration: Like many antimicrobial peptides, this compound can exhibit toxicity at higher concentrations. - Direct administration of free peptide: Unformulated peptides can have higher local concentrations, leading to toxicity. | - Determine the therapeutic window: Conduct dose-response studies to identify the concentration range where this compound is effective against biofilms with minimal host cell toxicity. - Utilize a drug delivery system: Formulating this compound in nanogels has been shown to decrease its toxicity without compromising its anti-abscess effect. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the clinical translation of this compound?
The main hurdles for the clinical translation of this compound, and antimicrobial peptides in general, include:
-
Stability and Degradation: While this compound's D-enantiomeric nature provides resistance to proteases, its stability in biological fluids over time can still be a concern.[1]
-
Toxicity: At higher concentrations, this compound can exhibit cytotoxicity.[2] However, formulation strategies, such as encapsulation in nanogels, have been shown to significantly reduce its toxicity.[2][3]
-
Pharmacokinetics: Peptides often have short in vivo half-lives and can be rapidly cleared from the body, which can limit their therapeutic efficacy.[4]
-
Delivery: Ensuring the peptide reaches the site of infection at a sufficient concentration to be effective against a biofilm is a significant challenge.[5]
2. What is the mechanism of action of this compound?
This compound's primary mechanism of action is the disruption of the bacterial stringent response. It achieves this by targeting and promoting the degradation of the alarmone signal molecules guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp).[6][7][8] This interference with the stringent response pathway inhibits biofilm formation and can lead to the dispersal of pre-formed biofilms.[6][7]
3. How should this compound be handled and stored to ensure its stability and activity?
To maintain the integrity of this compound:
-
Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C or colder in a desiccator to protect it from moisture.
-
Reconstitution: Dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of acetic acid can be added for this basic peptide.
-
Storage of Reconstituted Peptide: Aliquot the peptide solution into single-use volumes and store at -20°C or colder. Avoid repeated freeze-thaw cycles.
4. What are the key parameters to consider when designing an in vivo efficacy study for this compound?
When planning in vivo studies, consider the following:
-
Animal Model: The murine subcutaneous abscess model is a commonly used and relevant model for studying biofilm-like infections.[6][9]
-
Dosing and Administration: The route of administration (e.g., intra-abscess, intravenous) and the dose will significantly impact the outcome. For example, this compound has been shown to be effective at reducing abscess size and bacterial load when administered directly into the abscess.[9][10]
-
Formulation: Using a delivery system, such as a nanogel, can enhance the peptide's safety profile and may improve its therapeutic efficacy.[2]
-
Combination Therapy: Evaluate the synergy of this compound with conventional antibiotics, as this has been shown to be a promising therapeutic strategy.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Anti-Biofilm and Antimicrobial Activity of this compound
| Bacterial Species | MIC (μg/mL) | MBIC50 (μg/mL) | Reference |
| Pseudomonas aeruginosa PA14 | 16 | 1 | [7] |
| Burkholderia cenocepacia (clinical isolate) | >256 | 0.4 | [7] |
| Acinetobacter baumannii | - | 0.8 | [7] |
| Salmonella enterica | - | 4 | [7] |
| Klebsiella pneumoniae | - | 4 | [7] |
| Oral multispecies biofilms | - | >85% killing at 10 μg/mL | [3][11] |
MIC (Minimum Inhibitory Concentration): Lowest concentration that inhibits visible planktonic bacterial growth. MBIC50 (Minimum Biofilm Inhibitory Concentration 50%): Concentration that inhibits 50% of biofilm formation.
Table 2: In Vivo Efficacy of this compound in a Murine Abscess Model
| Pathogen | This compound Dose (mg/kg) | Reduction in Bacterial Load (fold) | Reference |
| Pseudomonas aeruginosa | 3 | 4.6 | [5] |
| Enterococcus faecium | 3 | 22 | [5] |
| Klebsiella pneumoniae | 3 | 4.0 | [5] |
| Acinetobacter baumannii | 3 | 9.9 | [5] |
| Escherichia coli | 3 | 2.2 | [5] |
Experimental Protocols
1. Protocol for Biofilm Eradication Assay
This protocol is adapted for assessing the ability of this compound to eradicate pre-formed biofilms.
Materials:
-
96-well microtiter plate
-
Bacterial culture of the target strain
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound peptide solution
-
Phosphate-buffered saline (PBS)
-
Crystal Violet (0.1% w/v)
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with 100 µL of a diluted overnight bacterial culture (adjusted to an OD600 of 0.01).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Peptide Treatment:
-
Carefully remove the planktonic bacteria from the wells by aspiration.
-
Gently wash the wells twice with 150 µL of PBS to remove any remaining non-adherent bacteria.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a no-peptide control.
-
Incubate the plate at 37°C for the desired treatment time (e.g., 24 hours).
-
-
Quantification of Biofilm:
-
Aspirate the medium and wash the wells twice with PBS.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the percentage of biofilm eradication compared to the no-peptide control.
-
2. Protocol for Checkerboard Synergy Assay
This protocol determines the synergistic interaction between this compound and a conventional antibiotic.
Materials:
-
96-well microtiter plate
-
Bacterial culture of the target strain
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
This compound peptide solution
-
Antibiotic solution
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the antibiotic at concentrations higher than their individual MICs.
-
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient of concentrations. Serially dilute the antibiotic along the columns and this compound along the rows.
-
-
Inoculation:
-
Add 100 µL of a diluted bacterial suspension (approximately 5 x 105 CFU/mL) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the OD600 of each well to determine bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth: FIC Index = FICA + FICB Where: FICA = (MIC of drug A in combination) / (MIC of drug A alone) FICB = (MIC of drug B in combination) / (MIC of drug B alone)
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
-
Visualizations
References
- 1. In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyaluronic acid-based nanogels improve in vivo compatibility of the anti-biofilm peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) [frontiersin.org]
- 6. Determination of (p)ppGpp Levels During Stringent Response in Streptomyces coelicolor by Thin Layer Chromatography [en.bio-protocol.org]
- 7. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 9. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
Technical Support Center: Optimizing DJK-5 Concentration for Effective Biofilm Disruption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the D-enantiomeric peptide DJK-5 for effective biofilm disruption.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against bacterial biofilms?
A1: this compound is a 12-amino acid D-enantiomeric peptide that exhibits broad-spectrum anti-biofilm activity.[1] Its primary mechanism of action involves targeting the intracellular stringent response signal, (p)ppGpp.[2][3] this compound promotes the degradation of (p)ppGpp, a key signaling molecule involved in biofilm formation and maintenance.[4][5] By disrupting this pathway, this compound effectively inhibits biofilm development and can eradicate pre-formed biofilms.[2][6] Additionally, this compound can cause damage to bacterial cell walls and membranes, leading to leakage of intracellular materials.[7][8]
Q2: What is a typical starting concentration range for this compound in biofilm disruption experiments?
A2: The effective concentration of this compound can vary depending on the bacterial species, the specific strain, and the experimental conditions. However, a good starting point for biofilm inhibition is often at sub-MIC (Minimum Inhibitory Concentration) levels for planktonic cells.[2] For many Gram-negative bacteria, including Pseudomonas aeruginosa, this compound has been shown to inhibit biofilms at concentrations ranging from 0.8 µg/mL to 4 µg/mL.[2][6] For eradicating pre-formed biofilms, slightly higher concentrations may be necessary. For example, a concentration of 10 µg/mL has been shown to be effective against oral biofilms.[9][10]
Q3: Is this compound effective against biofilms of both Gram-positive and Gram-negative bacteria?
A3: Yes, this compound has demonstrated broad-spectrum activity against biofilms of both Gram-positive and Gram-negative bacteria.[2] It has shown efficacy against problematic ESKAPE pathogens, which include both Gram-positive and Gram-negative species.[4][5] Studies have highlighted its effectiveness against Pseudomonas aeruginosa (Gram-negative) and oral biofilms, which are typically composed of a mix of bacterial species.[1][2]
Q4: Does this compound exhibit cytotoxicity towards mammalian cells?
A4: Studies have indicated that this compound has low cytotoxicity.[1] This makes it a promising candidate for therapeutic applications. However, it is always recommended to perform cytotoxicity assays with the specific cell line being used in your experimental model to determine the appropriate non-toxic concentration range.
Q5: Can this compound be used in combination with conventional antibiotics?
A5: Yes, this compound has been shown to act synergistically with conventional antibiotics.[2][6] This combination can significantly reduce the concentration of the antibiotic required for complete biofilm inhibition, in some cases by up to 64-fold.[2][6] This synergistic effect makes this compound a valuable tool in combating antibiotic-resistant biofilms.[11][12]
Troubleshooting Guide
Issue 1: Inconsistent or no biofilm disruption observed at expected this compound concentrations.
-
Possible Cause 1: Sub-optimal peptide concentration.
-
Solution: Perform a dose-response experiment to determine the optimal this compound concentration for your specific bacterial strain and experimental setup. A checkerboard titration can be useful to assess a wide range of concentrations.
-
-
Possible Cause 2: Inactivation of the peptide.
-
Solution: this compound is a D-enantiomeric peptide, which makes it resistant to protease degradation.[1] However, ensure proper storage of the peptide stock solution (typically at -20°C or lower) and use fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: High biofilm maturity or density.
-
Solution: Mature and dense biofilms can be more resistant to treatment. Consider increasing the this compound concentration or the treatment duration. For very robust biofilms, a combination therapy with a conventional antibiotic might be more effective.[2]
-
-
Possible Cause 4: Presence of a smear layer in dentinal tubule models.
Issue 2: High variability in results between experimental replicates.
-
Possible Cause 1: Inconsistent biofilm formation.
-
Solution: Standardize your biofilm growth protocol meticulously. Ensure consistent inoculum density, growth medium, incubation time, and surface material.
-
-
Possible Cause 2: Uneven application of this compound.
-
Solution: Ensure thorough mixing when adding this compound to the medium to guarantee a uniform concentration across all wells or surfaces.
-
-
Possible Cause 3: Issues with quantification method.
-
Solution: Validate your biofilm quantification method (e.g., crystal violet staining, colony-forming unit counting, or microscopy). Ensure that the chosen method is reproducible and accurately reflects the biofilm biomass or viability.
-
Issue 3: Observed cytotoxicity in the experimental model.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with your specific cell line to determine the maximum non-toxic concentration of this compound. Adjust the experimental concentrations accordingly. While this compound generally has low cytotoxicity, this is a critical validation step.[1]
-
-
Possible Cause 2: Contamination of the peptide stock.
-
Solution: Ensure the sterility of your this compound stock solution and all experimental reagents to rule out contamination-induced cytotoxicity.
-
Data Presentation
Table 1: Effective Concentrations of this compound for Biofilm Inhibition (MBIC50)
| Bacterial Species/Strain | Biofilm Inhibition Concentration (MBIC50) (µg/mL) | Reference |
| Pseudomonas aeruginosa PA14 | 0.5 - 2.5 | [2] |
| Enterohemorrhagic Escherichia coli O157 | 8 | [2] |
| Burkholderia cenocepacia (clinical isolate) | 0.4 | [2] |
| Oral Multispecies Biofilms | 10 (for >90% reduction in biovolume) | [9] |
MBIC50: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation.
Table 2: Synergistic Activity of this compound with Conventional Antibiotics against P. aeruginosa Biofilms
| Antibiotic | Fold Reduction in Antibiotic Concentration with this compound | Reference |
| Ciprofloxacin | Up to 64-fold | [2] |
| Tobramycin | Substantial reduction | [5] |
| Colistin | Synergistic activity observed | [11][12] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
This protocol outlines the steps to determine the concentration of this compound that inhibits biofilm formation.
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into an appropriate liquid medium (e.g., Tryptic Soy Broth) and incubate overnight at the optimal growth temperature with shaking.
-
Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in the growth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the overnight bacterial culture to a standardized optical density (e.g., OD600 of 0.1) and add it to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubation: Incubate the plate under static conditions at the optimal temperature for biofilm formation (typically 24-48 hours).
-
Quantification of Biofilm:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis: The MBIC is the lowest concentration of this compound that shows a significant reduction (e.g., 50% or 90%) in biofilm formation compared to the positive control.
Protocol 2: Eradication of Pre-formed Biofilms with this compound
This protocol is designed to assess the ability of this compound to disrupt established biofilms.
-
Biofilm Formation: Grow biofilms in a 96-well microtiter plate as described in Protocol 1 (steps 1, 3, and 4) without the addition of this compound.
-
Removal of Planktonic Cells: After the incubation period for biofilm formation (e.g., 24 or 48 hours), carefully remove the medium and wash the wells with PBS to remove non-adherent cells.
-
This compound Treatment: Add fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms. Include a control with medium only.
-
Incubation: Incubate the plate for a defined treatment period (e.g., 24 hours).
-
Quantification of Remaining Biofilm: Quantify the remaining viable biofilm using a suitable method:
-
Crystal Violet Staining: As described in Protocol 1 (step 5).
-
Colony-Forming Unit (CFU) Counting: Scrape the biofilm from the well surface, resuspend it in PBS, perform serial dilutions, and plate on agar plates to determine the number of viable cells.
-
Metabolic Assays (e.g., XTT, resazurin): To assess the metabolic activity of the remaining biofilm cells.
-
-
Data Analysis: Determine the concentration of this compound that results in a significant reduction in the pre-formed biofilm compared to the untreated control.
Mandatory Visualizations
Caption: Mechanism of action of this compound in disrupting the bacterial stringent response pathway.
Caption: Experimental workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).
References
- 1. researchgate.net [researchgate.net]
- 2. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of Antimicrobial Peptides against Bacterial Biofilms [mdpi.com]
- 4. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Covalent immobilization of this compound peptide on porous titanium for enhanced antibacterial effects and restrained inflammatory osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
- 11. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cmdr.ubc.ca [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial efficacy of this compound peptide in combination with EDTA against biofilms in dentinal tubules: Primary irrigation, recovery and re-irrigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DJK-5 Insolubility for Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with the D-enantiomeric peptide, DJK-5. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental assays.
Troubleshooting Guide
Q1: My lyophilized this compound peptide will not dissolve in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: Insolubility in aqueous buffers is a common issue for many synthetic peptides. Follow this step-by-step approach to systematically troubleshoot and achieve solubilization.
Experimental Workflow for Solubilizing this compound:
methods to reduce DJK-5 off-target effects in cell cultures
Welcome to the technical support center for the anti-biofilm peptide DJK-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects and optimize their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and what are its potential off-target effects?
A1: this compound is a D-enantiomeric peptide designed for anti-biofilm activity.[1][2]
-
On-Target Mechanism: The primary target of this compound is the intracellular stringent response signaling molecule (p)ppGpp in bacteria.[1][3][4] this compound binds to (p)ppGpp and promotes its degradation, which in turn inhibits and disperses bacterial biofilms.[1][2] This mechanism is effective against a broad spectrum of bacteria.[1] Because it is composed of D-amino acids, this compound is resistant to degradation by proteases.[1][2][5]
-
Potential Off-Target Effects: In the context of cell culture experiments involving mammalian cells, "off-target effects" primarily refer to cytotoxicity. While this compound has been noted for having low cytotoxicity compared to other antimicrobial agents, like all cationic peptides, it can interact with mammalian cell membranes at high concentrations, potentially leading to membrane disruption and cell death.[4][5][6] It is crucial to determine the optimal therapeutic window where this compound is effective against biofilms without harming the host cells.
Q2: What are the essential controls to include in my this compound experiments?
A2: To ensure that the observed effects are specific to this compound's intended activity, the following controls are critical:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the this compound peptide (e.g., sterile water or PBS). This accounts for any effects of the solvent itself.
-
Scrambled Peptide Control: This is the most important control for specificity. A scrambled peptide has the same amino acid composition as this compound but in a randomized sequence. This control helps differentiate sequence-specific anti-biofilm effects from non-specific effects arising from the peptide's charge or hydrophobicity.
-
Positive Cytotoxicity Control: To validate your cytotoxicity assay, include a compound known to induce cell death (e.g., Triton X-100 or staurosporine).
-
Untreated Control: This baseline group consists of cells (and bacteria, if applicable) that receive no treatment.
Troubleshooting Guide
Problem: I am observing high levels of host cell death in my co-culture experiment.
This is a common issue when the concentration of this compound is outside the optimal therapeutic window. Follow this guide to troubleshoot and mitigate cytotoxicity.
Step 1: Determine the Optimal Concentration with a Dose-Response Assay
The most critical step is to identify the maximum concentration of this compound that is non-toxic to your specific host cell line while still being effective against the target bacteria.
Experimental Protocol: Cytotoxicity Dose-Response Assay (e.g., MTT or XTT Assay)
-
Cell Plating: Seed your mammalian host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Dilution: Prepare a series of 2-fold serial dilutions of this compound in your cell culture medium. Recommended starting concentrations range from 1 µg/mL to 100 µg/mL.[1][2][5] Also prepare dilutions of your scrambled peptide control.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound, scrambled peptide, vehicle control, and a positive control (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24 or 48 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, XTT, LDH release) according to the manufacturer's protocol.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability vs. concentration to determine the TC50 (Toxic Concentration 50%) and identify the highest concentration with minimal toxicity (e.g., >90% viability).
Example Data: Dose-Response of this compound on Fibroblast Cells
| Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation (%) | Notes |
| 0 (Vehicle) | 100 | 4.5 | Baseline |
| 1 | 98.2 | 5.1 | No significant toxicity |
| 5 | 96.5 | 4.8 | No significant toxicity |
| 10 | 94.1 | 5.5 | Minimal toxicity observed[2][5] |
| 25 | 81.3 | 7.2 | Moderate toxicity |
| 50 | 52.6 | 8.1 | Approaching TC50 |
| 100 | 21.7 | 6.9 | High toxicity |
Based on this example, a working concentration below 25 µg/mL would be advisable.
Step 2: Optimize Exposure Time
If reducing the concentration compromises anti-biofilm efficacy, consider reducing the exposure time. Some studies have shown that this compound can be effective against biofilms in as little as 3 to 30 minutes.[2] A time-course experiment can reveal the minimum time required for anti-biofilm activity, which may be significantly shorter than the time required to induce host cell toxicity.
Step 3: Evaluate the Impact of Serum
Serum proteins in cell culture media can sometimes bind to therapeutic peptides, which can either inhibit their activity or reduce their cytotoxicity.[4]
-
If you observe low efficacy: Consider reducing the serum concentration during the this compound treatment period, as serum might be sequestering the peptide.
-
If you observe high toxicity: Ensure you are using an appropriate serum concentration (e.g., 10% FBS), as serum can sometimes mitigate non-specific membrane interactions.
Step 4: Verify Peptide Quality
Ensure the purity and concentration of your this compound stock. Impurities from synthesis or incorrect quantification can lead to unexpected results, including cytotoxicity. If in doubt, obtain a new batch of the peptide and perform a quality control check.
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| High host cell death | Concentration is too high. | Perform a dose-response cytotoxicity assay to find the optimal non-toxic concentration. |
| Exposure time is too long. | Conduct a time-course experiment to find the minimum effective exposure time. | |
| Non-specific peptide effects. | Run a scrambled peptide control. If the scrambled peptide is also toxic, the effect is likely not sequence-specific. | |
| Low anti-biofilm efficacy | Concentration is too low. | Titrate the concentration upwards, ensuring it remains non-toxic to host cells. |
| Serum protein binding. | Temporarily reduce serum concentration during treatment and assess efficacy. | |
| Peptide degradation or inactivity. | Verify the quality, storage, and handling of the this compound peptide stock. | |
| Inconsistent results | Peptide stock instability. | Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Experimental variability. | Ensure consistent cell seeding densities, incubation times, and use of proper controls in every experiment. |
References
- 1. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: DJK-5 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of the DJK-5 peptide. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may arise during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the standard method for this compound peptide synthesis?
A1: The standard and most widely used method for synthesizing the this compound peptide is Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. This approach involves the stepwise addition of amino acids to a growing peptide chain that is attached to an insoluble solid support (resin).
Q2: What is the expected purity of this compound after synthesis and purification?
A2: Following synthesis and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), this compound can be obtained at a purity of greater than 95%.[1]
Q3: What are the main challenges in synthesizing this compound?
A3: The this compound peptide sequence contains several hydrophobic and cationic residues. This composition can lead to challenges such as peptide aggregation on the resin during synthesis, leading to incomplete reactions and low yield. Careful selection of synthesis parameters is crucial to minimize these issues.
Q4: Which analytical techniques are used to assess the purity of this compound?
A4: The purity of the this compound peptide is typically assessed using analytical RP-HPLC coupled with UV detection (at 214 or 280 nm) and mass spectrometry (MS) to confirm the correct molecular weight.
II. Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis and purification of the this compound peptide.
A. This compound Peptide Synthesis (Fmoc-SPPS)
Problem 1: Low crude peptide yield and purity.
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Question: My SPPS of this compound resulted in a low yield of the crude product with many impurities. What are the likely causes and how can I improve it?
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Answer: Low yield and purity in SPPS can stem from several factors, particularly for a peptide like this compound which is prone to aggregation. Key areas to troubleshoot include:
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Incomplete Fmoc-deprotection: The removal of the Fmoc protecting group may be hindered by peptide aggregation.
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Poor coupling efficiency: The formation of the peptide bond can be incomplete due to steric hindrance or aggregation.
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Peptide aggregation: The hydrophobic residues in this compound can cause the peptide chains to aggregate on the resin, blocking reaction sites.
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Troubleshooting Workflow for Low SPPS Yield
A troubleshooting workflow for addressing low yield and purity in this compound SPPS.
Table 1: Process Improvements for Low Yield in this compound Synthesis
| Parameter | Standard Condition | Recommended Improvement for this compound | Rationale |
| Resin | Standard Polystyrene (PS) | High-swelling PEG-grafted resin (e.g., TentaGel) | Improves solvation of the growing peptide chain, reducing aggregation. |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) or a DMF/NMP mixture | NMP has better solvating properties for hydrophobic peptides. |
| Coupling Reagent | HBTU/HOBt | HATU/HOAt or other highly efficient uronium/phosphonium salt reagents | More potent reagents can improve coupling efficiency for sterically hindered amino acids. |
| Coupling Time | 1-2 hours | 2-4 hours, or perform a double coupling | Ensures complete reaction, especially for difficult couplings. |
| Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF with 0.1 M HOBt | HOBt can help to suppress certain side reactions like aspartimide formation. |
Problem 2: Peptide aggregation during synthesis.
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Question: I suspect my this compound peptide is aggregating on the resin. What are the signs and how can I prevent this?
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Answer: On-resin aggregation is a common issue with hydrophobic peptides like this compound. Signs include reduced resin swelling, slow or incomplete coupling and deprotection reactions (indicated by a positive Kaiser test after sufficient reaction time), and a lower than expected final yield. To mitigate aggregation:
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Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures.
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Microwave-Assisted Synthesis: Performing the synthesis on a microwave peptide synthesizer can provide energy to disrupt aggregation and accelerate reaction times.
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Incorporate Pseudoproline Dipeptides: Strategically replacing a Ser or Thr residue with a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.
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B. This compound Peptide Purification (RP-HPLC)
Problem 1: Poor peak shape (tailing or broad peaks) in HPLC chromatogram.
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Question: My purified this compound peptide shows significant peak tailing in the HPLC chromatogram. What could be the cause and how do I fix it?
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Answer: Peak tailing or broadening during RP-HPLC of peptides is often due to secondary interactions with the stationary phase, peptide aggregation, or suboptimal mobile phase conditions.
Troubleshooting Logic for Poor HPLC Peak Shape
A logical diagram for troubleshooting poor peak shape in HPLC purification of this compound.
Table 2: Optimization Parameters for this compound HPLC Purification
| Parameter | Standard Condition | Recommended Optimization | Rationale |
| Mobile Phase A | 0.1% TFA in Water | Maintain 0.1% TFA | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Maintain 0.1% TFA | Consistent ion-pairing throughout the gradient. |
| Gradient | Broad scouting gradient (e.g., 5-95% B over 30 min) | Shallow gradient around the elution point of this compound (e.g., 20-40% B over 40 min) | Improves resolution between the main peak and closely eluting impurities. |
| Column Temperature | Ambient | 30-40 °C | Increased temperature can improve peak shape and reduce backpressure. |
| Flow Rate | 1.0 mL/min (analytical) | 0.8-1.2 mL/min | Adjusting the flow rate can sometimes improve peak resolution. |
Problem 2: Low recovery of purified this compound.
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Question: After HPLC purification, the yield of my this compound peptide is very low. What are the possible reasons and solutions?
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Answer: Low recovery can be due to several factors, including poor solubility of the crude peptide, irreversible adsorption to the column, or precipitation during fraction collection.
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Improve Sample Solubility: Ensure the crude this compound is fully dissolved before injection. If it is not soluble in the initial mobile phase, a small amount of an organic solvent like acetonitrile or isopropanol can be used to dissolve the peptide before dilution.
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Column Choice: For hydrophobic peptides like this compound, a C8 or C4 column might be more suitable than a C18 column to reduce strong hydrophobic interactions that can lead to irreversible binding.
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Optimize Fraction Collection: Ensure that fractions are collected throughout the entire elution of the peak. Broad peaks may require collecting a larger volume.
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III. Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general procedure for the manual Fmoc-SPPS of this compound.
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Resin Swelling: Swell Rink Amide resin in DMF for 1-2 hours.
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Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
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Washing: Wash the resin thoroughly with DMF, followed by isopropanol, and then DMF again.
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Amino Acid Coupling:
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Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.
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Add the activated amino acid solution to the resin and agitate for 1-2 hours.
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Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
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Washing: Wash the resin as described in step 3.
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Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the this compound sequence.
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Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
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Cleavage and Global Deprotection:
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Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
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Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide, wash with cold ether, and dry.
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B. Purification of this compound by RP-HPLC
This protocol provides a general method for the purification of crude this compound peptide.
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Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
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HPLC System Preparation:
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Column: C18 or C8 reversed-phase column.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
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-
Scouting Run:
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Inject a small amount of the prepared peptide sample.
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Run a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of this compound.
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-
Gradient Optimization:
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Based on the scouting run, design a shallower gradient around the elution point of the peptide. For example, if the peptide eluted at 35% B, a new gradient could be 25% to 45% B over 40 minutes.
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Preparative Run:
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Inject the desired amount of the crude peptide.
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Run the optimized gradient.
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Collect fractions corresponding to the main peptide peak.
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-
Fraction Analysis and Pooling:
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Analyze the purity of the collected fractions by analytical RP-HPLC and/or mass spectrometry.
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Pool the fractions that meet the desired purity (>95%).
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-
Lyophilization: Lyophilize the pooled fractions to obtain the purified this compound peptide as a white powder.
References
Navigating the Challenges of DJK-5 in Complex Wound Models: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the anti-biofilm peptide DJK-5 in complex wound models. The information is designed to address specific experimental issues and offer insights into the potential limitations of this compound in these advanced systems.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced this compound efficacy in chronic wound models compared to in vitro biofilm assays. | 1. Proteolytic Degradation: Chronic wound exudate is rich in proteases that can degrade peptide-based therapeutics. Although this compound is a D-enantiomeric peptide, providing some resistance, its stability may still be compromised. 2. Altered pH: Chronic wounds often have an alkaline pH (7.42 to 8.9), which can affect peptide stability and activity. An acidic environment is generally more conducive to antimicrobial efficacy and wound healing.[1][2][3][4] 3. Biofilm Complexity: In vivo biofilms are often polymicrobial and encased in a more complex extracellular polymeric substance (EPS) matrix, which can limit this compound penetration. | 1. Stability Assessment: Test this compound stability in simulated or actual chronic wound fluid. Consider co-administration with protease inhibitors or encapsulation in a protective delivery system like a hydrogel. 2. pH Modulation: Measure the pH of your wound model. Consider using formulations that help acidify the wound environment. Note that this compound has been shown to raise the pH in oral biofilms towards neutral.[5] 3. Combination Therapy: Evaluate this compound in combination with conventional antibiotics. Synergy has been observed with antibiotics like colistin and daptomycin, which may enhance efficacy in complex biofilms.[6][7][8] |
| Incomplete eradication of bacteria in an in vivo model (e.g., murine cutaneous abscess). | 1. Modest Antimicrobial Activity: this compound's primary mechanism is anti-biofilm, not potent bactericidal action. It has been observed to reduce bacterial loads by approximately 10-fold but may not achieve complete clearance on its own.[9] 2. Host Factor Interference: Components of the host immune response and tissue environment can interact with and potentially inhibit peptide activity. | 1. Synergistic Antibiotic Use: Combine this compound with a bactericidal antibiotic to target both the biofilm structure and the planktonic bacteria.[6][7][8] 2. Dose Optimization: Re-evaluate the dosage and frequency of this compound administration in your specific model. 3. Delivery System: Utilize a delivery vehicle (e.g., nanogel) to ensure sustained release and targeted delivery of this compound at the infection site. |
| Variability in results between different complex wound models. | 1. Model-Specific Differences: Ex vivo porcine skin, diabetic mouse models, and burn wound models each have unique physiological and biochemical characteristics that can influence this compound performance. 2. Presence of Smear Layer/Debris: Physical barriers like the smear layer in dentin models or necrotic tissue in wounds can inhibit this compound's access to the biofilm.[10] | 1. Model Characterization: Thoroughly characterize the key parameters of your chosen model (e.g., protease levels, pH, major bacterial species). 2. Debridement Simulation: In models with significant debris, consider incorporating a debridement step to mimic clinical practice, which may improve this compound efficacy. |
| Difficulty translating in vitro minimum biofilm eradication concentration (MBEC) to in vivo efficacy. | 1. Pharmacokinetics and Bioavailability: The concentration of this compound reaching the target site in vivo is influenced by administration route, tissue distribution, and clearance rates, which are not factors in in vitro assays. 2. Host-Mimicking Conditions: Standard in vitro assays often lack host components like serum proteins that can interact with and potentially reduce the effective concentration of the peptide. | 1. Pharmacokinetic Studies: If feasible, conduct pharmacokinetic studies to determine the concentration of this compound at the wound site over time. 2. In Vitro Model Refinement: Incorporate host-mimicking conditions (e.g., serum supplementation) into your in vitro assays to better predict in vivo performance. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a D-enantiomeric, protease-resistant peptide that functions primarily by targeting the bacterial stringent response. It interferes with the production of the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), which are crucial for biofilm formation and maintenance.[8][9][11] By promoting the degradation of (p)ppGpp, this compound disrupts the biofilm structure and inhibits its formation.[8]
2. Why is this compound's efficacy sometimes limited in complex wound models?
While effective at disrupting biofilms, this compound may not completely eradicate bacteria in complex in vivo settings for several reasons:
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Hostile Wound Environment: The high protease activity and alkaline pH of chronic wounds can potentially reduce its stability and effectiveness.[1][2][3][4]
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Modest Bactericidal Activity: Its primary role is anti-biofilm rather than direct, potent killing of bacteria.[9]
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Physical Barriers: In complex wounds, necrotic tissue and a dense, polymicrobial biofilm matrix can limit the penetration of this compound.[10]
3. Can this compound be used to treat polymicrobial infections?
Yes, this compound has demonstrated broad-spectrum anti-biofilm activity against a range of Gram-positive and Gram-negative bacteria, including those commonly found in polymicrobial wound infections like Pseudomonas aeruginosa and Staphylococcus aureus.[6][7] It has also been shown to be effective against multispecies oral biofilms.[5][10]
4. Is this compound cytotoxic to host cells?
D-enantiomeric peptides like this compound generally exhibit low cytotoxicity to mammalian cells. Studies have shown it to have minimal cytotoxic effects, and in some cases, it has been found to reduce the cytotoxicity of other compounds like chlorhexidine.
5. How can the efficacy of this compound be enhanced in challenging wound models?
Several strategies can be employed:
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Combination Therapy: Using this compound in conjunction with conventional antibiotics has shown synergistic effects, leading to improved biofilm eradication.[6][7][8]
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Advanced Delivery Systems: Encapsulating this compound in delivery vehicles such as hydrogels or nanogels can protect it from degradation and ensure a sustained release at the wound site.
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Wound Bed Preparation: In clinical practice, debridement is crucial. Simulating this in experimental models may improve this compound's ability to reach its target.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Against Biofilms
| Organism(s) | Model | This compound Concentration | Efficacy Metric | Result | Reference |
| Oral Multispecies Biofilm | Hydroxyapatite Disc | 10 µg/mL | % Bacterial Cells Killed | >85% after 3 minutes | [5] |
| Enterococcus faecalis | Dentin Biofilm (no smear layer) | 10 µg/mL | % Bacterial Cells Killed | 78.3% after 3 minutes | [10] |
| Multispecies Oral Biofilm | Dentin Biofilm (no smear layer) | 10 µg/mL | % Bacterial Cells Killed | 75% after 3 minutes | [10] |
| Oral Multispecies Biofilm | Hydroxyapatite Disc | 10 µg/mL | Biofilm Biovolume Reduction | >90% after 72 hours |
Table 2: In Vivo Efficacy of this compound in a Murine Cutaneous Abscess Model
| Pathogen | This compound Dose | Observation | Outcome | Reference |
| P. aeruginosa / S. aureus (MRSA) | 3 mg/kg | Abscess Size and Dermonecrosis | Drastic reduction | [9] |
| P. aeruginosa / E. cloacae | 3 mg/kg | Bacterial Load | ~10-fold reduction | [9] |
Experimental Protocols
Murine Cutaneous Abscess Model for this compound Efficacy Testing
This protocol is adapted from studies evaluating this compound's in vivo efficacy.[12]
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Bacterial Culture Preparation:
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Culture Pseudomonas aeruginosa or Staphylococcus aureus to mid-logarithmic phase (OD₆₀₀ of 1.0) in a suitable broth (e.g., dYT).
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Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS).
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Resuspend and adjust the bacterial concentration to 1–5 × 10⁷ CFU/ml.
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Infection:
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Anesthetize female CD-1 mice.
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Inject a 50 µl bacterial suspension subcutaneously into the dorsum of each mouse.
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-
Treatment:
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One-hour post-infection, administer a 50 µl intra-abscess injection of either:
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Saline (control group).
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This compound at the desired concentration (e.g., 3 mg/kg).
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A combination of this compound and a conventional antibiotic.
-
-
-
Evaluation (3 days post-infection):
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Measure the size of the dermonecrotic lesion.
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Euthanize the mice and excise the pus-containing abscess.
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Homogenize the abscess tissue in sterile PBS.
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Perform serial dilutions and plate on appropriate agar to determine the colony-forming units (CFU) per abscess.
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In Vitro Polymicrobial Biofilm Model
This protocol is a generalized method for assessing this compound's efficacy against mixed-species biofilms.
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Biofilm Cultivation:
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Prepare a mixed inoculum of relevant bacterial strains (e.g., P. aeruginosa and S. aureus) in a suitable growth medium.
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Dispense the inoculum into the wells of a 96-well microtiter plate or onto a surface like hydroxyapatite discs.
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Incubate under appropriate conditions (e.g., 37°C for 24-72 hours) to allow for biofilm formation.
-
-
Treatment:
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Gently wash the established biofilms with PBS to remove planktonic cells.
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Add fresh medium containing various concentrations of this compound, alone or in combination with antibiotics.
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Incubate for a defined period (e.g., 3 to 24 hours).
-
-
Quantification of Biofilm Viability:
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CFU Counting: Disrupt the biofilm by scraping and sonication, followed by serial dilution and plating to determine viable cell counts.
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Metabolic Assays: Use assays like MTT or resazurin to assess the metabolic activity of the remaining biofilm.
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Microscopy: Stain the biofilms with live/dead stains (e.g., SYTO 9 and propidium iodide) and visualize using confocal laser scanning microscopy (CLSM) to determine the ratio of live to dead cells and assess the biofilm structure.
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Visualizations
Caption: Mechanism of this compound targeting the bacterial stringent response pathway.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Implications of pH and Ionic Environment in Chronic Diabetic Wounds: An Overlooked Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 8. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel peptide-based treatment for bacterial abscess infections - UBC Library Open Collections [open.library.ubc.ca]
- 10. cmdr.ubc.ca [cmdr.ubc.ca]
- 11. Frontiers | Synthetic Peptides to Target Stringent Response-Controlled Virulence in a Pseudomonas aeruginosa Murine Cutaneous Infection Model [frontiersin.org]
- 12. ppGpp conjures bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of DJK-5 Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of DJK-5 formulations with enhanced bioavailability.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: Poor Solubility of this compound
You are observing low solubility of your synthesized this compound peptide, leading to precipitation in your formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent | This compound is a cationic peptide. Initially, attempt to dissolve it in sterile, distilled water. If solubility is still low, a trial-and-error approach with different solvents is recommended. Test solubility of a small aliquot first.[1][2][3][4] | The peptide dissolves completely, forming a clear solution. |
| Suboptimal pH | For cationic peptides like this compound, if dissolution in water is insufficient, try adding a small amount of 10% to 30% acetic acid solution.[1][2] For highly problematic sequences, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution.[2] | Adjusting the pH to a more acidic range should increase the solubility of the cationic this compound peptide. |
| Peptide Aggregation | For peptides prone to aggregation, the addition of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea to the initial solvent can be effective before further dilution.[1] Sonication can also help break up aggregates.[3][4] | The peptide remains in solution without forming visible aggregates or precipitates. |
Issue 2: Low Permeability in Caco-2 Assays
Your in vitro Caco-2 permeability assay shows low apparent permeability (Papp) for your this compound formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formulation Lacks Permeation Enhancers | Incorporate a permeation enhancer into your formulation. Medium-chain fatty acids like sodium caprylate are a good starting point.[5][6] | An increase in the Papp value, indicating enhanced transport across the Caco-2 cell monolayer. |
| Ineffective Concentration of Permeation Enhancer | Perform a dose-response experiment with your chosen permeation enhancer to determine the optimal concentration that maximizes permeability without compromising cell monolayer integrity (as measured by TEER). | Identification of an optimal concentration range for the permeation enhancer that provides the best balance between enhanced permeability and cell viability. |
| Efflux Transporter Activity | Conduct a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical transport). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.[7] Co-administration with a known P-glycoprotein (P-gp) inhibitor like verapamil can confirm this.[8] | A reduction in the efflux ratio in the presence of an inhibitor, confirming that active transport is limiting the net permeability. |
Issue 3: High Variability in In Vivo Oral Bioavailability Studies
You are observing significant animal-to-animal variation in the plasma concentration of this compound after oral administration in a rat model.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Dosing | Ensure the oral gavage technique is consistent and the formulation is a homogenous suspension or solution. For suspensions, ensure it is well-mixed before drawing each dose.[9] | Reduced variability in the pharmacokinetic profiles between individual animals. |
| Food Effects | Fast the animals overnight before dosing to standardize stomach contents. Ensure free access to water.[9] | A more consistent absorption profile by minimizing the influence of food on gastric emptying and intestinal transit time. |
| Formulation Instability in GI Tract | Consider enteric coating of your formulation to protect this compound from the acidic environment of the stomach and release it in the small intestine. | Improved and more consistent bioavailability by preventing premature degradation of the peptide. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a D-enantiomeric anti-biofilm peptide that functions by targeting and promoting the degradation of the intracellular signaling molecule (p)ppGpp, also known as the stringent response alarmone.[10][11] This disrupts the bacterial stress response, which is crucial for biofilm formation and maintenance.[11][12]
Q2: Why is a D-enantiomeric peptide like this compound advantageous for oral formulations?
A2: D-enantiomeric peptides are resistant to degradation by proteases, which are abundant in the gastrointestinal tract and are a major barrier to the oral delivery of conventional L-amino acid peptides.[5][7] This inherent stability increases the amount of intact peptide available for absorption.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: The most promising strategies for a cationic, D-enantiomeric peptide like this compound include:
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Permeation Enhancers: Incorporating excipients like medium-chain fatty acids (e.g., sodium caprylate) or SNAC can transiently open tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[2][5][13]
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Nanoencapsulation: Encapsulating this compound in biodegradable polymer nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can protect the peptide from the harsh GI environment and provide controlled release.[11][14] A study has shown that encapsulating this compound in hyaluronic acid-based nanogels improved its in vivo compatibility, suggesting the potential of this approach for oral delivery as well.[15]
Q4: Are there any FDA-approved oral peptide drugs that I can use as a reference for formulation development?
A4: Yes, two notable examples are:
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Rybelsus® (oral semaglutide): This formulation uses the permeation enhancer sodium salcaprozate (SNAC).[2]
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Mycapssa® (oral octreotide): This formulation utilizes an oily suspension containing sodium caprylate as a permeation enhancer within an enteric-coated capsule.[5][16]
Q5: What in vitro models are most relevant for assessing the oral absorption potential of this compound formulations?
A5: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human oral absorption.[7][8][17] These cells form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[8][17] This assay can provide an apparent permeability coefficient (Papp) that is useful for ranking different formulations.
Section 3: Data Presentation
Since specific oral bioavailability data for this compound is not publicly available, the following table presents representative data for other peptides formulated with common permeation enhancers to illustrate the potential improvements that can be achieved.
Table 1: Representative In Vivo Oral Bioavailability of Peptides with Permeation Enhancers
| Peptide | Formulation Strategy | Animal Model | Oral Bioavailability (%) |
| Octreotide | Oily suspension with sodium caprylate | Rat | Dose-dependent absorption observed |
| Semaglutide | Co-formulation with SNAC | Human | ~1% |
| Insulin | Ionic liquid-based formulation | Rat | Promising bioavailability reported |
| Leuprolide | Co-administration with oligoarginine (a cell-penetrating peptide) | Rat | Enhanced bioavailability observed |
Note: This data is for illustrative purposes and the actual bioavailability of this compound formulations will need to be determined experimentally.
Section 4: Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound Formulations
Objective: To determine the apparent permeability (Papp) of this compound formulations across a Caco-2 cell monolayer.
Methodology:
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Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.[17]
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Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the acceptable range for your laboratory.[18] A Lucifer yellow rejection assay can also be performed as an additional quality control step.[18]
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Preparation of Dosing Solutions: Prepare the this compound formulation in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Include control formulations (e.g., this compound alone) and reference compounds for low and high permeability (e.g., atenolol and propranolol, respectively).
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the peptide in the apical chamber.
-
Protocol 2: In Vivo Oral Bioavailability Study of a this compound Formulation in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Methodology:
-
Animal Preparation: Fast male Wistar rats overnight with free access to water.[9]
-
Formulation Preparation: Prepare the this compound formulation (e.g., in an oily suspension with sodium caprylate) at the desired concentration. Ensure homogeneity if it is a suspension.
-
Dosing:
-
Oral Administration: Administer the formulation to a group of rats via oral gavage at a specific dose.[9]
-
Intravenous Administration: Administer a solution of this compound to a separate group of rats via intravenous injection to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Section 5: Visualizations
Diagram 1: this compound Mechanism of Action - Targeting the Stringent Response
Caption: this compound penetrates the bacterial cell membrane and promotes the degradation of (p)ppGpp.
Diagram 2: Experimental Workflow for Enhancing this compound Oral Bioavailability
Caption: A logical workflow for the development and testing of oral this compound formulations.
References
- 1. genscript.com [genscript.com]
- 2. biobasic.com [biobasic.com]
- 3. jpt.com [jpt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Suspension Formulation Enhances Intestinal Absorption of Macromolecules Via Transient and Reversible Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyaluronic acid-based nanogels improve in vivo compatibility of the anti-biofilm peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Comparative Efficacy of Antimicrobial Peptides DJK-5 and 1018 Against Pseudomonas aeruginosa
A Guide for Researchers and Drug Development Professionals
Pseudomonas aeruginosa remains a formidable opportunistic pathogen, primarily due to its intrinsic antibiotic resistance and its propensity to form biofilms. These structured bacterial communities are notoriously resistant to conventional antimicrobial agents, necessitating the development of novel therapeutics. Among the most promising candidates are antimicrobial peptides (AMPs), which offer alternative mechanisms of action. This guide provides an objective comparison of two such peptides, DJK-5 and peptide 1018, focusing on their efficacy against P. aeruginosa.
Mechanism of Action: Targeting the Stringent Response
Both this compound and peptide 1018 exert their potent anti-biofilm effects not by direct bactericidal activity at low concentrations, but by targeting a crucial bacterial stress response pathway. Their primary mechanism involves the inhibition of the stringent response, a highly conserved signaling cascade mediated by the alarmone molecules guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp.[1][2][3]
Under conditions of stress, such as nutrient limitation, (p)ppGpp accumulates in the bacterial cytoplasm, acting as a global regulator that orchestrates a switch from a planktonic, growth-oriented state to a sessile, survival-focused biofilm lifestyle. Peptide 1018 and its more potent derivative, this compound, are able to translocate across the bacterial membrane and interact directly with (p)ppGpp, promoting its degradation.[1][2] This prevents the intracellular accumulation of the alarmone, thereby disrupting the signaling cascade that leads to biofilm formation and maintenance.[1][2][4] The D-enantiomeric nature of this compound provides the additional advantage of resistance to proteolytic degradation, enhancing its stability and potency in vivo.[1]
Comparative Quantitative Efficacy
The superior efficacy of this compound over peptide 1018 is evident in key quantitative metrics such as the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Inhibitory/Eradication Concentration (MBIC/MBEC). While both peptides exhibit weak activity against planktonic bacteria, their strength lies in their anti-biofilm capabilities. This compound consistently demonstrates significantly lower concentrations required to inhibit and eradicate P. aeruginosa biofilms compared to peptide 1018.
| Peptide | Strain | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBIC (µg/mL) | Reference |
| This compound | P. aeruginosa PAO1 | 16 - 64 | 1 | 0.8 - 4 | [1][4] |
| This compound | P. aeruginosa PA14 | 16 | 1 | 0.8 - 4 | [1] |
| This compound | P. aeruginosa LESB58 | 64 | Not Reported | Not Reported | [4] |
| Peptide 1018 | P. aeruginosa PAO1 | 25 | Not Reported | 10 | [2][4] |
| Peptide 1018 | P. aeruginosa PA14 | 64 | 2 - 10 | 10 | [5][6] |
| Peptide 1018 | P. aeruginosa LESB58 | 64 | Not Reported | Not Reported | [4] |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of the peptide that completely inhibits visible growth of planktonic bacteria.
-
MBIC₅₀ (Minimum Biofilm Inhibitory Concentration 50%): The concentration of the peptide that leads to a 50% decrease in biofilm growth.[2]
-
MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of the peptide required to prevent biofilm formation.
In vivo studies further underscore the enhanced performance of this compound. In infection models using Caenorhabditis elegans and Galleria mellonella, this compound and the related peptide DJK-6 offered nearly complete protection against lethal P. aeruginosa infections, whereas peptide 1018 and its D-enantiomeric version, RI-1018, showed significantly less protective effects after 48 hours.[1] In a murine cutaneous abscess model, this compound was also shown to be more effective than peptide 1018 at reducing bacterial load.[4]
Experimental Protocols
The following are generalized protocols for determining the MIC and MBIC values, based on standard laboratory methods.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: A two-fold serial dilution of the peptide is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of P. aeruginosa (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Analysis: The MIC is defined as the lowest peptide concentration that shows no visible bacterial growth.[4]
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
The MBIC is determined to assess the peptide's ability to prevent the formation of new biofilms.
-
Preparation: Similar to the MIC assay, serial dilutions of the peptide are prepared in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well plate.
-
Inoculation: A standardized bacterial suspension is added to each well.
-
Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
Quantification: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is typically stained with crystal violet. The dye is then solubilized, and the absorbance is read with a spectrophotometer to quantify the biofilm biomass. The MBIC is the concentration at which a significant reduction (e.g., 50% or 90%) in biofilm formation is observed compared to the untreated control.[2]
Synergy with Conventional Antibiotics
A significant advantage of both this compound and peptide 1018 is their ability to act synergistically with conventional antibiotics. Studies have shown that in the presence of these peptides, the concentration of antibiotics such as ciprofloxacin, tobramycin, and ceftazidime required to inhibit or eradicate P. aeruginosa biofilms can be reduced by up to 64-fold.[1][7] This synergistic activity holds great promise for combating antibiotic-resistant infections and reducing the selective pressures that drive the development of resistance.
Conclusion
Both this compound and peptide 1018 represent a promising strategy for combating P. aeruginosa biofilm infections by targeting the highly conserved stringent stress response. However, the available data consistently demonstrates the superior performance of this compound. Its D-enantiomeric design confers resistance to proteolysis, leading to enhanced stability and greater potency both in vitro and in vivo.[1] For researchers and drug development professionals, this compound presents a more robust candidate for further investigation as a standalone or synergistic therapy for the treatment of persistent, biofilm-mediated infections caused by P. aeruginosa.
References
- 1. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy between conventional antibiotics and anti-biofilm peptides in a murine, sub-cutaneous abscess model caused by recalcitrant ESKAPE pathogens | PLOS Pathogens [journals.plos.org]
- 4. Frontiers | Synthetic Peptides to Target Stringent Response-Controlled Virulence in a Pseudomonas aeruginosa Murine Cutaneous Infection Model [frontiersin.org]
- 5. Peptide 1018 inhibits swarming and influences Anr-regulated gene expression downstream of the stringent stress response in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide 1018 inhibits swarming and influences Anr-regulated gene expression downstream of the stringent stress response in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
Unveiling the Potency of DJK-5: A Comparative Guide to its Anti-Biofilm Activity
For researchers, scientists, and drug development professionals at the forefront of combating bacterial resistance, the challenge of biofilm-mediated infections is a critical frontier. In this guide, we provide a comprehensive comparison of the anti-biofilm peptide DJK-5 against various bacterial strains, juxtaposed with alternative therapeutic agents. Supported by experimental data, detailed methodologies, and visual pathways, this document serves as a vital resource for evaluating this compound's potential in the development of novel anti-biofilm strategies.
The peptide this compound, a D-enantiomeric protease-resistant molecule, has demonstrated significant broad-spectrum anti-biofilm activity.[1] Its mechanism of action, which involves targeting the universal bacterial stress response signal (p)ppGpp, sets it apart from many conventional antibiotics.[2] This guide delves into the quantitative efficacy of this compound, offering a clear comparison with other anti-biofilm agents and providing the necessary experimental context for informed research decisions.
Comparative Efficacy of this compound and Alternatives
The anti-biofilm activity of this compound has been rigorously tested against a wide array of pathogenic bacteria, often demonstrating superior or synergistic effects when compared to other peptides and traditional antibiotics. The following tables summarize the key quantitative data from various studies, focusing on Minimum Biofilm Inhibitory Concentration (MBIC) and biofilm reduction percentages.
| Peptide/Antibiotic | Bacterial Strain | MBIC₅₀ (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa PA14 | 1 | [3] |
| DJK-6 | Pseudomonas aeruginosa PA14 | 0.5 | [3] |
| This compound | Burkholderia cenocepacia 4813 | 0.4 | [3] |
| DJK-6 | Burkholderia cenocepacia 4813 | 2 | [3] |
| This compound | Escherichia coli 0157 | 4 | [3] |
| DJK-6 | Escherichia coli 0157 | 8 | [3] |
| This compound | Klebsiella pneumoniae ATTC 13883 | 2 | [3] |
| This compound | Acinetobacter baumannii SENTRY C8 | 2 | [3] |
| This compound | Salmonella enterica serovar Typhimurium 14028S | 4 | [3] |
Table 1: Comparative MBIC₅₀ of this compound and DJK-6 against various Gram-negative bacteria. The MBIC₅₀ represents the concentration required to inhibit 50% of biofilm formation.
| Treatment | Biofilm Age | Concentration | % Biofilm Killing | Reference |
| This compound | 1-day old oral multispecies biofilm | 10 µg/mL | >85% | [4] |
| This compound | 3-day old oral multispecies biofilm | 10 µg/mL | >85% | [4] |
| Peptide 1018 | 1-day old oral multispecies biofilm | 10 µg/mL | Significantly lower than this compound | [4] |
| Peptide 1018 | 3-day old oral multispecies biofilm | 10 µg/mL | Significantly lower than this compound | [4] |
| This compound + Chlorhexidine | 3-day old oral multispecies biofilm | 10 µg/mL this compound | ~83% (1 min), >88% (3 min) | [1] |
| This compound | E. faecalis in dentin canals | 10 µg/mL | 78.3% (3 min) | [5] |
| 6% NaOCl | E. faecalis in dentin canals | N/A | 55.2% (3 min) | [5] |
Table 2: Biofilm reduction and killing efficiency of this compound compared to other treatments. This table highlights the rapid and potent bactericidal activity of this compound against established biofilms.
Synergistic Potential of this compound with Conventional Antibiotics
A significant advantage of this compound is its ability to act synergistically with conventional antibiotics, effectively lowering the concentrations required to inhibit and eradicate biofilms.[2][6] This synergy has been observed against a range of multidrug-resistant pathogens, offering a promising avenue to restore the efficacy of existing antibiotic arsenals.[2][3]
| Bacterial Strain | Antibiotic | Fold Reduction in Antibiotic Concentration with this compound | Reference |
| P. aeruginosa | Ciprofloxacin | Up to 64 | [3] |
| A. baumannii | Tobramycin | Synergistic | [3] |
| E. faecium | Gentamicin | Synergistic | [6] |
| K. pneumoniae | Meropenem | Synergistic | [6] |
| S. aureus | Vancomycin | Synergistic | [6] |
Table 3: Synergistic activity of this compound with conventional antibiotics against biofilms. The fold reduction indicates how much less of the conventional antibiotic is needed to be effective when used in combination with this compound.
Mechanism of Action: Targeting the Stringent Response
The primary mechanism through which this compound exerts its anti-biofilm effect is by targeting the stringent response pathway, a universal stress response in bacteria.[2][7] This pathway is governed by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate ((p)ppGpp). This compound promotes the degradation of (p)ppGpp, thereby disrupting the signaling cascade that leads to biofilm formation.[2][7]
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. Anti-biofilm peptides as a new weapon in antimicrobial warfare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. Synergy between conventional antibiotics and anti-biofilm peptides in a murine, sub-cutaneous abscess model caused by recalcitrant ESKAPE pathogens | PLOS Pathogens [journals.plos.org]
- 7. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]
Unveiling the Synergy: DJK-5 and EDTA as a Potent Anti-Biofilm Combination
A detailed comparison for researchers and drug development professionals on the enhanced efficacy of the peptide DJK-5 when combined with the chelating agent EDTA against bacterial biofilms.
This guide provides an objective analysis of the synergistic relationship between the antimicrobial peptide this compound and Ethylenediaminetetraacetic acid (EDTA). By presenting experimental data, detailed protocols, and mechanistic visualizations, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising combination for combating biofilm-related infections.
Enhanced Biofilm Eradication: A Quantitative Comparison
The combination of this compound and EDTA demonstrates a significant improvement in antibacterial efficacy against biofilms compared to the individual application of each agent. Experimental data from studies on mono- and multispecies biofilms grown in dentin canals reveals the potent synergistic effect of this pairing.
A key study evaluated the percentage of dead bacteria within these biofilms after various treatments. The presence of a smear layer, a layer of debris found on the root canal walls, was also considered as it can inhibit the penetration of antimicrobial agents.
Table 1: Antibacterial Efficacy of this compound and EDTA Against Enterococcus faecalis Biofilms in Dentin Canals (3-minute exposure)
| Treatment Group | % of Dead Bacteria (without smear layer) | % of Dead Bacteria (with smear layer) |
| Sterile Water (Control) | N/A | < 5% |
| 10 µg/mL this compound | ~78% | < 20% |
| 8.5% EDTA | N/A | < 10% |
| 8.5% EDTA + 10 µg/mL this compound | N/A | ~20% |
| 6% NaOCl | ~80% | ~30% |
| 6% NaOCl followed by 10 µg/mL this compound | N/A | ~55% |
| 6% NaOCl followed by 8.5% EDTA + 10 µg/mL this compound | N/A | ~70% |
Table 2: Antibacterial Efficacy of this compound and EDTA Against Multispecies Biofilms in Dentin Canals (3-minute exposure)
| Treatment Group | % of Dead Bacteria (without smear layer) | % of Dead Bacteria (with smear layer) |
| Sterile Water (Control) | N/A | < 5% |
| 10 µg/mL this compound | ~75% | < 20% |
| 8.5% EDTA | N/A | < 10% |
| 8.5% EDTA + 10 µg/mL this compound | N/A | ~20% |
| 6% NaOCl | ~75% | ~35% |
| 6% NaOCl followed by 10 µg/mL this compound | N/A | ~60% |
| 6% NaOCl followed by 8.5% EDTA + 10 µg/mL this compound | N/A | ~75% |
Data summarized from a study by Wang et al.[1][2][3][4]
The data clearly indicates that while this compound alone is effective, its efficacy is significantly enhanced when used in conjunction with EDTA, especially in a sequential treatment following sodium hypochlorite (NaOCl). The highest bacterial killing was consistently observed when NaOCl was followed by a mixture of EDTA and this compound[1][2][3].
Understanding the Synergy: Mechanisms of Action
The potentiation of this compound's antimicrobial activity by EDTA can be attributed to their distinct but complementary mechanisms of action against bacterial biofilms.
This compound is a D-enantiomeric peptide with broad-spectrum anti-biofilm properties[5][6]. Its primary mechanism involves penetrating the bacterial cell and targeting the intracellular signaling molecule guanosine tetraphosphate ((p)ppGpp)[1][6][7]. By promoting the degradation of (p)ppGpp, this compound disrupts a key regulator of the bacterial stringent response, which is essential for biofilm formation and survival under stress[1][7].
EDTA, a well-known chelating agent, primarily acts on the extracellular matrix of the biofilm and the outer membrane of Gram-negative bacteria. It sequesters divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are crucial for maintaining the structural integrity of the biofilm's exopolysaccharide (EPS) matrix and the lipopolysaccharide (LPS) layer of the outer membrane[8][9][10][11]. This disruption permeabilizes the bacterial cells and weakens the biofilm structure, thereby facilitating the penetration and access of this compound to its intracellular target.
Figure 1. Proposed synergistic mechanism of this compound and EDTA.
Experimental Protocols
To facilitate further research and validation, this section outlines the key experimental methodologies for assessing the synergistic effects of this compound and EDTA.
Biofilm Cultivation in Dentin Canals
This protocol is based on the methodology used to generate the data presented above[1][3][4].
-
Sample Preparation: Human dentin blocks are prepared and sterilized.
-
Bacterial Inoculation: A suspension of Enterococcus faecalis or a multispecies bacterial mix is introduced into the dentinal tubules by centrifugation.
-
Biofilm Growth: The inoculated dentin blocks are incubated in an appropriate growth medium for a specified period (e.g., 1 week) to allow for mature biofilm formation.
-
Smear Layer Creation (Optional): A uniform smear layer can be created on the surface of the dentin blocks to simulate clinical conditions.
Figure 2. Workflow for biofilm cultivation in dentin canals.
Antimicrobial Treatment and Efficacy Assessment
-
Treatment Groups: Prepare the following treatment solutions:
-
Sterile water (negative control)
-
This compound solution (e.g., 10 µg/mL)
-
EDTA solution (e.g., 8.5% or 17%)
-
A mixture of this compound and EDTA
-
Sequential treatments (e.g., NaOCl followed by this compound/EDTA)
-
-
Exposure: Expose the biofilm-containing dentin blocks to the treatment solutions for a defined period (e.g., 3 or 10 minutes).
-
Staining: After treatment, stain the biofilms with a live/dead bacterial viability kit (e.g., containing SYTO 9 and propidium iodide).
-
Microscopy: Visualize the stained biofilms using Confocal Laser Scanning Microscopy (CLSM).
-
Quantification: Analyze the CLSM images to determine the percentage of dead bacteria within the biofilm.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to quantitatively assess antimicrobial synergy[12][13].
-
Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound along the y-axis and EDTA along the x-axis.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of EDTA = (MIC of EDTA in combination) / (MIC of EDTA alone)
-
FIC Index = FIC of this compound + FIC of EDTA
-
Synergy is typically defined as an FIC index of ≤ 0.5.
-
Figure 3. Workflow for the checkerboard synergy assay.
Conclusion
The combination of the antimicrobial peptide this compound with the chelating agent EDTA presents a compelling strategy for combating bacterial biofilms. The synergistic interaction, driven by the dual action of biofilm matrix disruption by EDTA and intracellular targeting of a key survival pathway by this compound, results in significantly enhanced bacterial killing. The experimental data and protocols provided in this guide offer a solid foundation for further research and development of this promising anti-biofilm therapy. The presented evidence strongly supports the continued investigation of the this compound and EDTA combination for various clinical applications where biofilm-related infections are a significant challenge.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Effect of Peptide this compound Used Alone or Mixed with EDTA on Mono- and Multispecies Biofilms in Dentin Canals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-biofilm peptides as a new weapon in antimicrobial warfare - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biofilmclear.com [biofilmclear.com]
- 11. visionmatrix.co.uk [visionmatrix.co.uk]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of DJK-5 in Mono- and Co-culture Biofilms: A Research Guide
The emergence of antibiotic resistance, particularly within the protective environment of bacterial biofilms, presents a formidable challenge in treating chronic infections. Biofilms, communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial agents. This guide provides a comparative analysis of the anti-biofilm peptide DJK-5, focusing on its efficacy in both single-species (mono-culture) and multiple-species (co-culture) biofilm models. This information is targeted towards researchers, scientists, and drug development professionals seeking to understand and leverage novel anti-biofilm strategies.
Executive Summary
This compound, a D-enantiomeric peptide, has demonstrated broad-spectrum anti-biofilm activity.[1] Its primary mechanism of action involves the disruption of the stringent stress response, a key pathway for biofilm formation, by promoting the degradation of the signaling molecule (p)ppGpp.[2][3] This guide synthesizes available data on this compound's performance, highlighting its enhanced or synergistic effects when used in complex co-culture environments, particularly in combination with traditional antibiotics.
Data Presentation: this compound Efficacy
The following tables summarize the quantitative data on this compound's effectiveness in inhibiting and eradicating biofilms from various studies.
Table 1: Efficacy of this compound Against Mono-culture and Multispecies Oral Biofilms
| Biofilm Type | This compound Concentration | Effect | Percentage of Bacteria Killed | Biovolume Reduction | Citation |
| Multispecies Oral Biofilm | 10 μg/mL | Inhibition of growth | >85% after 3 minutes | >90% after 72 hours | [1][4][5] |
| Pre-formed Multispecies Oral Biofilm | 10 μg/mL | Eradication | >85% | Not specified | [1][4] |
| Enterococcus faecalis (mono-culture) | 10 μg/mL | Eradication (in dentin canals) | ~78.3% after 3 minutes | Not specified | [6] |
| Multispecies (in dentin canals) | 10 μg/mL | Eradication | ~75% after 3 minutes | Not specified | [6] |
Table 2: Synergistic Efficacy of this compound in Co-culture Biofilms (P. aeruginosa & S. aureus)
| Treatment | Target Organism | Effect in Co-culture | Key Finding | Citation |
| This compound + Colistin | S. aureus (MRSA) | Increased sensitivity to colistin | This compound synergizes with colistin to kill S. aureus, which is typically resistant to colistin. | [7][8] |
| This compound + Daptomycin | P. aeruginosa | Increased sensitivity to daptomycin | This compound enhances the activity of daptomycin against P. aeruginosa. | [7] |
| This compound + Colistin | P. aeruginosa & S. aureus | Synergistic activity | The combination treatment induced morphological changes in both bacterial species within the co-biofilm. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound.
Biofilm Culture and Treatment
Mono- and Multispecies Oral Biofilms:
-
Biofilm Growth: Saliva-coated hydroxyapatite disks are used as a substrate. Multispecies biofilms are grown from plaque samples collected from donors. Biofilms are typically grown for 1-3 days.[1] For dentin canal models, Enterococcus faecalis or multispecies bacteria are introduced into dentinal tubules by centrifugation and cultivated for 1 week.[9]
-
Treatment Application:
-
Efficacy Assessment:
-
Viability Staining: Live/dead staining (e.g., Syto-9 and propidium iodide) is used in conjunction with confocal laser scanning microscopy to quantify the proportion of dead bacterial cells within the biofilm.[6][9]
-
Biovolume Quantification: Confocal microscopy images are analyzed to determine the total biovolume of the biofilm, providing a measure of biofilm reduction.[1]
-
P. aeruginosa and S. aureus Co-culture Biofilms:
-
Biofilm Growth: Co-culture biofilms of multidrug-resistant P. aeruginosa and methicillin-resistant S. aureus (MRSA) are grown in a suitable medium.[7]
-
Combinatorial Treatment: The biofilms are treated with this compound in combination with a conventional antibiotic (e.g., colistin or daptomycin).[7]
-
Efficacy Assessment:
-
Colony Forming Unit (CFU) Counting: Biofilms are disrupted, and the resulting bacterial suspension is serially diluted and plated to determine the number of viable bacteria of each species.[2]
-
Morphological Analysis: Scanning electron microscopy (SEM) can be used to observe changes in the cell shape and size of the bacteria within the treated co-biofilms.[7]
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
- 2. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 9. Antimicrobial Effect of Peptide this compound Used Alone or Mixed with EDTA on Mono- and Multispecies Biofilms in Dentin Canals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Superiority of DJK-5 Over Its L-Enantiomeric Counterpart in Anti-Biofilm Applications
For Immediate Release
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the D-enantiomeric peptide DJK-5 and its L-enantiomeric counterpart, peptide 1018. The data presented herein, supported by detailed experimental protocols, demonstrates the enhanced efficacy of this compound in preventing and eradicating bacterial biofilms, a critical factor in persistent and drug-resistant infections.
Executive Summary
The D-enantiomeric peptide this compound exhibits significantly greater anti-biofilm activity compared to its L-enantiomeric counterpart, peptide 1018. This superiority is attributed to its resistance to proteolytic degradation, leading to enhanced stability and sustained efficacy. Experimental data consistently shows that this compound is more potent in inhibiting biofilm formation and eradicating established biofilms across various bacterial species, including drug-resistant strains. Furthermore, in vivo studies corroborate these findings, highlighting the therapeutic potential of this compound in combating biofilm-associated infections.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies of this compound and peptide 1018.
Table 1: In Vitro Efficacy Against Pseudomonas aeruginosa
| Parameter | Bacterial Strain | This compound | Peptide 1018 | Reference |
| MIC (μg/ml) | P. aeruginosa PAO1 | 12.5 | 25 | [1] |
| P. aeruginosa LESB58 | 64 | 64 | [1] | |
| Biofilm Inhibition (μg/ml) | P. aeruginosa | 0.8 - 4 | Not specified | [2] |
Table 2: Efficacy Against Oral Multispecies Biofilms
| Parameter | Concentration | This compound | Peptide 1018 | Reference |
| Biofilm Bacteria Killed | 5 μg/mL | Significantly more than 1018 | - | [3][4][5] |
| 10 μg/mL | >85% | 26-40% | [4][5] |
Table 3: In Vivo Efficacy in a Murine Cutaneous Abscess Model
| Parameter | Bacterial Strain | This compound (3 mg/kg) | Peptide 1018 (10 mg/kg) | Reference |
| Bacterial Load Reduction | P. aeruginosa PAO1 | >10⁶-fold | ~2.8-fold | [1] |
| P. aeruginosa LESB58 | ~10-fold | ~3.2-fold | [1] |
Table 4: In Vivo Efficacy in Invertebrate Models Against P. aeruginosa PAO1
| Model Organism | Time Point | % Survival (this compound) | % Survival (Peptide 1018) | Reference |
| C. elegans | 24h | Nearly complete protection | Significant protection | [2] |
| 48h | Significant protection | ~0% (not significant from control) | [2] | |
| G. mellonella | 24h | Nearly complete protection | Significant protection | [2] |
| 48h | Significant protection | ~0% (not significant from control) | [2] |
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
The following sections outline the methodologies for the key experiments cited in this guide.
Peptide Synthesis
Peptides this compound and 1018 are synthesized using solid-phase 9-fluorenylmethoxy carbonyl (Fmoc) chemistry.
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a 20% piperidine in DMF solution to expose the free amine.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated (e.g., with HBTU/DIPEA) and coupled to the free amine on the resin. The completion of the reaction is monitored (e.g., using a Kaiser test).
-
Chain Elongation: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation: A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/ml).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Biofilm Inhibition and Eradication Assays
These assays are performed in 96-well plates to quantify biofilm formation and eradication.
-
For Inhibition: Peptides are added to the wells along with the bacterial inoculum.
-
For Eradication: Biofilms are allowed to form for 24-48 hours before the peptide is added.
-
Incubation: Plates are incubated to allow for biofilm formation or treatment.
-
Washing: Non-adherent planktonic bacteria are removed by washing the wells.
-
Staining: Adherent biofilms are stained with 0.1% crystal violet.
-
Quantification: The crystal violet is solubilized (e.g., with 30% acetic acid or ethanol), and the absorbance is measured to quantify the biofilm biomass.
In Vivo Murine Cutaneous Abscess Model
This model assesses the therapeutic efficacy of the peptides in a mammalian infection model.
-
Infection: A specific dose of bacteria (e.g., 1-5 x 10⁷ CFU) is injected subcutaneously into the dorsum of mice.
-
Treatment: Peptides or a saline control are administered directly into the abscess at a specified time point post-infection.
-
Assessment: At designated time points, the abscess size is measured, and the bacterial load within the abscess is determined by homogenizing the tissue and plating serial dilutions to count colony-forming units (CFUs).
Conclusion
References
- 1. Frontiers | Synthetic Peptides to Target Stringent Response-Controlled Virulence in a Pseudomonas aeruginosa Murine Cutaneous Infection Model [frontiersin.org]
- 2. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]
- 4. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DJK-5: A Guide for Laboratory Professionals
Disclaimer: As a specific Safety Data Sheet (SDS) for DJK-5 is not publicly available, this document provides disposal procedures based on general best practices for laboratory peptides and antimicrobial agents. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
The proper disposal of the synthetic peptide this compound is crucial for maintaining laboratory safety and preventing environmental contamination. Due to its antimicrobial properties, this compound solutions and contaminated materials should be handled as chemical waste. Under no circumstances should this compound waste be disposed of down the drain or in regular solid waste.[1][2][3][4]
Essential Safety and Handling
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1]
-
Body Protection: A laboratory coat.[1]
Step-by-Step Disposal Procedures
The following steps outline the recommended process for the safe disposal of this compound in solid form, as a liquid solution, and for contaminated labware.
Unused or Expired Solid this compound
Solid this compound waste should be managed as chemical waste.
-
Collection: Place the original vial or a securely sealed container with the unused or expired solid peptide into a designated chemical waste container.
-
Labeling: Ensure the container is clearly labeled with "this compound" and any other identifiers required by your institution.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials until collection by the institution's waste management service.[1]
This compound Solutions (Aqueous and Organic)
Liquid waste containing this compound must be segregated and collected.
-
Collection: Pour all solutions containing this compound into a dedicated, sealed, and clearly labeled waste container for chemical waste.[1][5] Do not mix with other incompatible waste streams.
-
High Concentrations: Stock solutions, which have a higher concentration of the peptide, should be treated as hazardous chemical waste and collected in an approved container for chemical waste disposal.[4][6]
-
Labeling: The waste container must be clearly labeled with "Aqueous this compound Waste" or "Organic this compound Waste" and include the approximate concentration.
-
Storage: Store the sealed liquid waste container in a secondary containment bin within a designated waste accumulation area.
Contaminated Labware and Materials
Items such as pipette tips, gloves, and empty tubes that have come into contact with this compound must be decontaminated or disposed of as chemical waste.
-
Solid Waste: Non-sharp contaminated items (e.g., gloves, absorbent pads) should be placed in a designated chemical waste container.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a puncture-resistant sharps container.[5]
-
Glassware Decontamination: Reusable glassware should be decontaminated.[3][5][7] One common method is to soak the glassware in a suitable cleaning solution, such as an enzymatic detergent, followed by a thorough rinsing.
Decontamination and Inactivation
While autoclaving is a common method for sterilizing biological waste, it is not recommended for this compound waste without specific validation.[8] High heat can degrade some peptides, but this is dependent on the specific amino acid sequence and cannot be guaranteed for this compound.[9][10] Furthermore, autoclaving does not destroy chemical hazards.[4][6][11] Therefore, all this compound waste should be treated as chemical waste unless otherwise directed by your institution's EHS department.
Quantitative Data Summary
Without a specific Safety Data Sheet for this compound, no quantitative data regarding disposal concentrations, temperature limits for degradation, or other specific parameters can be provided. The guiding principle is to treat all forms of this compound waste as chemical waste.
| Waste Type | Disposal Container | Key Handling Instructions |
| Solid this compound | Labeled, sealed chemical waste container | Do not dispose of in regular trash. |
| Liquid this compound Waste | Labeled, sealed chemical waste container | Segregate from other waste streams. Do not pour down the drain. |
| Contaminated Labware | Designated chemical waste container | Segregate sharps into a puncture-resistant container. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 3. biovera.com.au [biovera.com.au]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 7. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 8. Autoclaving of Infectious Waste | PennEHRS [ehrs.upenn.edu]
- 9. US11090398B2 - Sterilization and filtration of peptide compositions - Google Patents [patents.google.com]
- 10. EP3116551A2 - Sterilization and filtration of peptide compositions - Google Patents [patents.google.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for DJK-5
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of DJK-5, a D-enantiomeric peptide with potent anti-biofilm properties. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, ingestion, or skin contact.[1] The following table summarizes the required and recommended PPE.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Splash goggles | Must be worn at all times to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Inspect for tears before use. |
| Body Protection | Full laboratory suit | Provides coverage against spills and contamination. |
| Foot Protection | Closed-toe boots | Should be worn to protect against spills. |
| Respiratory Protection | Dust respirator | Essential when handling the powdered form to prevent inhalation. |
| Enhanced Respiratory Protection | Self-Contained Breathing Apparatus (SCBA) | Recommended for handling large quantities or in case of insufficient ventilation to avoid inhalation of the product.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound from preparation to disposal. The following diagram outlines the recommended operational sequence.
Health and Safety Data
While this compound is not classified as a hazardous product under EU regulations, it may cause irritation upon contact.[1] The following table summarizes potential health effects and first aid measures.
| Exposure Route | Potential Symptoms | First Aid Measures |
| Inhalation | May cause respiratory tract irritation.[1] | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1] |
| Ingestion | May be harmful if swallowed.[1] | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] |
| Skin Contact | May cause skin irritation. May be harmful if absorbed through the skin.[1] | Wash the affected area with soap and plenty of water.[1] |
| Eye Contact | May cause eye irritation.[1] | Check for and remove any contact lenses. Flush eyes with water as a precaution.[1] |
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Container: Keep the container tightly closed.[1]
-
Temperature: Store at or below 5°C (41°F).[1]
-
Incompatibilities: Keep away from strong oxidizing reagents.[1]
Spill Management
-
Small Spills: Use appropriate tools to carefully place the spilled material into a designated waste disposal container.[1]
-
Large Spills: Use a shovel to transfer the spilled material into a convenient waste disposal container.[1]
Disposal
Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1] While the product itself and its degradation products are not classified as toxic, it is prudent to handle all chemical waste with care.[1]
This guide is intended to provide essential safety information for handling this compound. Researchers should always consult their institution's specific safety protocols and the complete Safety Data Sheet (SDS) before beginning any work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
